Reglitazar
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Reglixane is an agonist of peroxisome proliferator-activated receptor (PPAR) gamma and alpha. |
|---|---|
CAS No. |
170861-63-9 |
Molecular Formula |
C22H20N2O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25) |
InChI Key |
QBQLYIISSRXYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O |
Appearance |
Solid powder |
Other CAS No. |
170861-63-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Reglitazar; JTT-501; PNU-182716; PNU-716; JTT501; PNU182716; PNU716; FK-614; FK614; Reglixane. |
Origin of Product |
United States |
Foundational & Exploratory
Reglitazar's Dual Agonist Mechanism of Action on Peroxisome Proliferator-Activated Receptors (PPAR) Alpha and Gamma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reglitazar, also known as JTT-501, is a small molecule, isoxazolidine-3,5-dione derivative that was developed for the treatment of type 2 diabetes.[1][2] It is distinguished as the first non-thiazolidenedione insulin sensitizer to advance to clinical trials.[1] The primary mechanism of action for this compound is its function as a dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] This dual agonism provides a therapeutic approach intended to concurrently address both insulin resistance and diabetic dyslipidemia. Although its development reached Phase II clinical trials, a comprehensive understanding of its molecular interactions and downstream effects remains critical for the broader field of PPAR modulator drug discovery.
Molecular Structure:
-
IUPAC Name: 4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione
-
Molecular Formula: C₂₂H₂₀N₂O₅
-
Molecular Weight: 392.4 g/mol
Core Mechanism of Action: Dual PPARα and PPARγ Agonism
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand like this compound, the receptor undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism and glucose homeostasis.
This compound uniquely activates both PPARα and PPARγ isoforms, combining the lipid-modulating effects of the former with the insulin-sensitizing effects of the latter.
Interaction with PPARα
PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle. Its activation is central to regulating lipid metabolism. This compound demonstrates potent activation of PPARα.
Downstream Signaling Pathway (PPARα): Activation of PPARα by this compound in hepatocytes initiates a cascade of events primarily aimed at reducing circulating triglycerides and increasing fatty acid oxidation.
-
Increased Fatty Acid Uptake and β-Oxidation: this compound upregulates the expression of genes involved in fatty acid transport (e.g., fatty acid translocase) and mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACO).
-
Lipoprotein Metabolism: It modulates lipoprotein levels by increasing the synthesis of Apolipoprotein A1 (ApoA1), a key component of high-density lipoprotein (HDL), and decreasing the expression of Apolipoprotein CIII (ApoCIII), an inhibitor of lipoprotein lipase. This leads to increased clearance of triglyceride-rich particles.
-
Reduced Triglyceride Synthesis: The PPARα component of this compound contributes to the inhibition of triglyceride biosynthesis in the liver.
Interaction with PPARγ
PPARγ is most abundantly expressed in adipose tissue, where it is a master regulator of adipogenesis, but is also found in other tissues like macrophages. Its activation is key to improving whole-body insulin sensitivity. This compound is a potent activator of PPARγ, with a maximal activation similar to that of the thiazolidinedione (TZD) rosiglitazone.
Downstream Signaling Pathway (PPARγ): In adipocytes, this compound's activation of PPARγ enhances insulin action and modulates adipokine secretion.
-
Improved Insulin Sensitivity: this compound upregulates the expression of genes involved in insulin signaling, most notably Glucose Transporter 4 (GLUT4), leading to increased insulin-dependent glucose uptake into adipocytes.
-
Adipogenesis and Lipid Storage: It promotes the differentiation of pre-adipocytes into mature adipocytes capable of storing fatty acids, thereby reducing circulating free fatty acids. This is marked by an increase in genes like adipocyte Protein 2 (aP2) and Glycerol-3-Phosphate Dehydrogenase (G3PDH).
-
Anti-inflammatory Effects: this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) from adipocytes.
-
Macrophage Cholesterol Efflux: In macrophages, PPARγ activation by this compound increases the expression of the ABCA1 transporter, promoting reverse cholesterol efflux, an athero-protective mechanism.
Data Presentation: Quantitative Summary
The dual agonist activity of this compound has been quantified in various in vitro and clinical settings. The following tables summarize the key data.
Table 1: In Vitro Receptor Activation Profile
This table compares the potency of this compound (referred to as Ragaglitazar in the source) against selective PPAR agonists in a transactivation assay.
| Receptor | Compound | EC₅₀ (Concentration for 50% Maximal Activation) | Relative Potency |
| PPARγ | This compound | 324 nM | Less potent than Rosiglitazone, but with similar maximal activation. |
| Rosiglitazone | 196 nM | High-potency selective agonist. | |
| PPARα | This compound | 270 nM | Significantly more potent than WY 14,643. |
| WY 14,643 | 8.1 µM (8100 nM) | Lower-potency selective agonist. |
Table 2: Summary of Clinical Efficacy (Dose-Ranging Study)
This table presents the mean percentage change from baseline in key metabolic parameters after 12 weeks of treatment in hypertriglyceridemic type 2 diabetic subjects.
| Parameter | 1 mg this compound | 4 mg this compound | 10 mg this compound |
| Fasting Plasma Glucose | -48 mg/dl | -74 mg/dl | -77 mg/dl |
| Triglycerides | -40% | -62% | -51% |
| Free Fatty Acids | -36% | -54% | -62% |
| Apolipoprotein B | -13% | -29% | -25% |
| LDL Cholesterol | Not Significant | -14% | -19% |
| Total Cholesterol | Not Significant | -16% | -15% |
| HDL Cholesterol | +20% | +31% | Not Significant |
| A1C | -0.5% | -1.3% | -1.1% |
Note: All listed changes were statistically significant compared with placebo, except where noted.
Experimental Protocols
The characterization of this compound's activity relies on standardized experimental methodologies. A core technique is the in vitro cell-based reporter transactivation assay.
Cell-Based Reporter Transactivation Assay
This assay is used to determine the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.
Objective: To quantify the dose-dependent activation of PPARα and PPARγ by this compound.
Methodology:
-
Cell Culture: An appropriate cell line (e.g., HEK293 or COS-1) is cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Transient Transfection: Cells are co-transfected with three plasmids:
-
Expression Vector: A plasmid containing the coding sequence for the ligand-binding domain (LBD) of either human PPARα or PPARγ, fused to the GAL4 DNA-binding domain (DBD).
-
Reporter Vector: A plasmid containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).
-
Internal Control Vector: A plasmid expressing a different reporter (e.g., β-galactosidase) under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
-
Compound Treatment: Post-transfection, cells are treated with a range of concentrations of this compound, a positive control (e.g., WY 14,643 for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO) for 18-24 hours.
-
Cell Lysis and Reporter Assay: Cells are lysed, and the activity of luciferase and the internal control reporter are measured using a luminometer and spectrophotometer, respectively.
-
Data Analysis: Luciferase activity is normalized to the internal control. The fold activation relative to the vehicle control is calculated for each compound concentration. Dose-response curves are generated using non-linear regression to determine the EC₅₀ value.
Conclusion
This compound operates through a potent dual-agonist mechanism, simultaneously activating PPARα and PPARγ. Its PPARα activity robustly targets lipid metabolism, primarily in the liver, to reduce triglycerides and modulate lipoprotein profiles. Concurrently, its PPARγ agonism enhances insulin sensitivity by improving glucose uptake in peripheral tissues and exerting anti-inflammatory effects. Quantitative data from both in vitro assays and clinical trials confirm this balanced profile, demonstrating dose-dependent improvements in glycemic control and dyslipidemia. While development was not continued, the detailed study of this compound's mechanism provides a valuable framework for the rational design of next-generation metabolic disease therapeutics targeting the PPAR family of nuclear receptors.
References
- 1. This compound | C22H20N2O5 | CID 154000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical mechanism of insulin sensitization, lipid modulation and anti-atherogenic potential of PPAR alpha/gamma dual agonist: Ragaglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacodynamics of Dual PPARα/γ Agonists in Diabetic Models: A Technical Overview
A Note on Terminology: This whitepaper focuses on the preclinical pharmacodynamics of dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists, a class of drugs often referred to as "glitazars." While the initial query specified "Reglitazar," publicly available scientific literature predominantly features the compounds Saroglitazar and Ragaglitazar . It is presumed that the intended subject of inquiry falls within this class of therapeutic agents. This document will therefore synthesize the available preclinical data for Saroglitazar and Ragaglitazar as representative examples of dual PPARα/γ agonists in diabetic models.
Introduction
Diabetes mellitus, particularly Type 2, is characterized by insulin resistance and dyslipidemia, significantly increasing the risk of cardiovascular complications. Dual PPARα/γ agonists represent a therapeutic approach that simultaneously addresses both hyperglycemia and dyslipidemia.[1][2] By activating PPARα, these agents primarily influence lipid metabolism, while PPARγ activation enhances insulin sensitivity.[1][2] This document provides a comprehensive overview of the preclinical pharmacodynamic properties of Saroglitazar and Ragaglitazar in various diabetic animal models, detailing their effects on key metabolic parameters and the experimental methodologies employed.
Mechanism of Action: PPARα and PPARγ Signaling Pathways
Dual PPARα/γ agonists exert their effects by binding to and activating two distinct peroxisome proliferator-activated receptors, each initiating a cascade of gene expression changes that collectively improve metabolic homeostasis.
PPARα Signaling Pathway
Activation of PPARα, predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, leads to a reduction in circulating triglycerides.[3] This is achieved through the upregulation of genes involved in fatty acid uptake, β-oxidation, and the downregulation of apolipoprotein C-III (Apo C-III), an inhibitor of lipoprotein lipase.
PPARγ Signaling Pathway
PPARγ is highly expressed in adipose tissue and plays a critical role in adipocyte differentiation, lipid storage, and insulin sensitization. Activation of PPARγ by glitazars leads to an increase in the expression of genes that promote glucose uptake in peripheral tissues, such as GLUT4, and enhance insulin signaling. This results in improved glycemic control.
Experimental Protocols in Preclinical Diabetic Models
The preclinical evaluation of dual PPARα/γ agonists typically involves the use of well-established diabetic and dyslipidemic animal models.
Animal Models
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human Type 2 diabetes.
-
Zucker fa/fa Rats: These rats also possess a mutation in the leptin receptor, resulting in obesity, hyperlipidemia, and insulin resistance.
-
High-Fat Diet (HFD)-Fed Rodents: Induction of diabetes and dyslipidemia through a high-fat diet in animals like Sprague-Dawley rats and Syrian golden hamsters is a common model to study metabolic syndrome.
-
Chemically-Induced Diabetes Models: Administration of substances like streptozotocin (STZ) can be used to induce diabetes by destroying pancreatic β-cells.
General Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacodynamic study of a dual PPARα/γ agonist in a diabetic model.
Key Pharmacodynamic Assessments
-
Oral Glucose Tolerance Test (OGTT): Measures the ability of the animal to clear a glucose load, providing an indication of insulin sensitivity.
-
Insulin Tolerance Test (ITT): Assesses the response to exogenous insulin, directly measuring insulin sensitivity.
-
Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing insulin sensitivity, this technique measures the amount of glucose required to maintain a normal blood glucose level during a constant insulin infusion.
-
Biochemical Analysis: Measurement of plasma/serum levels of glucose, insulin, triglycerides, total cholesterol, HDL-C, LDL-C, and free fatty acids.
Quantitative Pharmacodynamic Data
The following tables summarize the key preclinical pharmacodynamic findings for Saroglitazar and Ragaglitazar in various diabetic models.
Effects of Saroglitazar in Diabetic Models
| Animal Model | Treatment Duration | Dose (mg/kg/day) | % Change in Glucose | % Change in Triglycerides | % Change in Insulin | Reference |
| db/db mice | 12 days | 3 | -64.6 | -54.9 | -91 (at 1 mg/kg) | |
| Zucker fa/fa rats | 15 days | 3 | -51.5 (AUCglucose) | -81.7 | -84.8 | |
| Swiss albino mice | 6 days | 10 | N/A | -75.8 | N/A | |
| High-fat/high-cholesterol fed Syrian golden hamsters | 14 days | 10 | N/A | -89.8 | N/A |
Effects of Ragaglitazar in Diabetic Models
| Animal Model | Treatment Duration | Dose (mg/kg/day) | % Change in Glucose | % Change in Triglycerides | % Change in Insulin | Reference |
| ob/ob mice | 9 days | 10 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | |
| Zucker fa/fa rats | 9 days | 3 | N/A | -74 | -53 | |
| High-fat fed rats | 6 days | N/A | N/A | ED50 = 3.95 mg/kg | N/A | |
| High-fat fed hamsters | 15 days | 1 | N/A | -83 | N/A |
Conclusion
The preclinical data for Saroglitazar and Ragaglitazar demonstrate their efficacy as dual PPARα/γ agonists in various animal models of diabetes and dyslipidemia. These agents consistently show significant improvements in glycemic control, evidenced by reductions in blood glucose and insulin levels, and a potent lipid-lowering effect, particularly on triglycerides. The observed pharmacodynamic effects are consistent with their mechanism of action involving the activation of both PPARα and PPARγ signaling pathways. These preclinical findings have provided a strong rationale for the clinical development of glitazars for the treatment of diabetic dyslipidemia. Further research and clinical trials are essential to fully elucidate their long-term safety and cardiovascular benefits in the human population.
References
The Impact of Dual PPARα/γ Agonism on Insulin Sensitivity and Glucose Uptake: A Technical Overview of Reglitazar and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists, exemplified by compounds such as Saroglitazar and Ragaglitazar, represent a significant therapeutic strategy for managing metabolic disorders characterized by insulin resistance and dyslipidemia. This technical guide provides an in-depth analysis of the molecular mechanisms by which these agents, herein collectively reviewed under the investigational name "Reglitazar," enhance insulin sensitivity and promote glucose uptake in peripheral tissues. Through the activation of PPARγ, these compounds orchestrate a complex signaling cascade that culminates in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of insulin-sensitive cells, thereby facilitating glucose influx from the bloodstream. This document consolidates quantitative data from key preclinical and clinical studies, details the experimental protocols for assessing these effects, and visually represents the core signaling pathways and experimental workflows.
Introduction
Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by an impaired response of key metabolic tissues, such as skeletal muscle and adipose tissue, to insulin. This leads to reduced glucose uptake and hyperglycemia. Dual PPARα/γ agonists, or "glitazars," were developed to concurrently address both the dyslipidemia (via PPARα activation) and insulin resistance (via PPARγ activation) that are often intertwined in these conditions.[1] this compound and its analogs function as nuclear receptor agonists. Upon binding to PPARγ, they form a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[2] This transcriptional regulation is central to the insulin-sensitizing effects of these compounds.
Molecular Mechanism of Action: Enhancing Insulin Sensitivity
The primary mechanism by which this compound and its analogs improve insulin sensitivity is through the activation of PPARγ in insulin-sensitive tissues, particularly adipose tissue and skeletal muscle.[3][4]
PPARγ-Mediated Insulin Signaling Cascade
Activation of PPARγ by this compound initiates a cascade of events that potentiates the insulin signaling pathway. A crucial downstream effect is the enhanced expression and translocation of the insulin-sensitive glucose transporter, GLUT4.[5] The binding of insulin to its receptor (IR) on the cell surface triggers the autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins serve as docking sites for phosphoinositide 3-kinase (PI3K), which, upon activation, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt then phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), which relieves its inhibitory effect on Rab GTPases, allowing for the translocation of GLUT4-containing storage vesicles (GSVs) to the plasma membrane.
PPARγ activation by this compound is thought to enhance this pathway at multiple nodes, including by increasing the expression of key signaling intermediates and GLUT4 itself.
Quantitative Effects on Insulin Sensitivity and Glucose Metabolism
Preclinical and clinical studies have demonstrated the potent effects of this compound analogs on markers of insulin sensitivity and glucose control.
Preclinical Data
In animal models of insulin resistance and diabetes, such as db/db mice and Zucker fa/fa rats, these compounds have shown significant improvements in metabolic parameters.
| Parameter | Animal Model | Treatment | Dose | Duration | % Change from Control/Baseline | Reference |
| Fasting Plasma Glucose | db/db mice | Saroglitazar | 3 mg/kg | 12 days | ↓ 64.6% | |
| db/db mice | Ragaglitazar | >0.03 mg/kg (ED50) | 9 days | Significant ↓ | ||
| Serum Insulin | db/db mice | Saroglitazar | 1 mg/kg | 12 days | ↓ 91% | |
| Zucker fa/fa rats | Ragaglitazar | 3 mg/kg | 9 days | ↓ 53% | ||
| Oral Glucose Tolerance (AUC) | db/db mice | Saroglitazar | 1 mg/kg | 12 days | ↓ 59% | |
| Serum Triglycerides | db/db mice | Saroglitazar | 3 mg/kg | 12 days | ↓ 54.9% | |
| Zucker fa/fa rats | Ragaglitazar | 3 mg/kg | 9 days | ↓ 74% |
Clinical Data
In clinical trials involving patients with type 2 diabetes and dyslipidemia, Saroglitazar has demonstrated significant improvements in glycemic control and lipid profiles.
| Parameter | Study Population | Treatment | Dose | Duration | Change from Baseline | Reference |
| HbA1c | Prediabetes & Dyslipidemia | Saroglitazar | 4 mg | 24 weeks | ↓ from 6.3% to 5.5% | |
| Diabetic Dyslipidemia | Saroglitazar | 4 mg | 52 weeks | ↓ 0.8% (absolute) | ||
| Fasting Plasma Glucose | Diabetic Dyslipidemia | Saroglitazar | 4 mg | Not specified | Significant ↓ | |
| Serum Triglycerides | Prediabetes & Dyslipidemia | Saroglitazar | 4 mg | 24 weeks | ↓ from 348 to 216.4 mg/dl | |
| Diabetic Dyslipidemia (>500 mg/dl) | Saroglitazar | 4 mg | 12 weeks | ↓ from 669.93 to 268.72 mg/dl |
Experimental Protocols
The assessment of this compound's effects on insulin sensitivity and glucose uptake involves a variety of in vitro and in vivo assays.
In Vitro 2-Deoxy-D-Glucose (2-DG) Uptake Assay
This assay measures the uptake of a glucose analog, 2-DG, in cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes) to quantify glucose transport.
Principle: 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates intracellularly, providing a measure of glucose uptake.
Protocol Outline:
-
Cell Culture: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.
-
Serum Starvation: Incubate cells in serum-free medium for at least 16 hours prior to the assay.
-
Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer.
-
Stimulation: Treat cells with the desired concentration of this compound for a specified duration (e.g., 24 hours), followed by acute stimulation with insulin (e.g., 100 nM for 20-30 minutes).
-
Glucose Uptake: Add 2-DG (e.g., 1 mM) to initiate the uptake period (e.g., 20 minutes).
-
Termination: Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the accumulated 2-DG6P using a colorimetric or luminescent enzymatic assay that detects NADPH generated from the oxidation of 2-DG6P.
GLUT4 Translocation Assay
This assay quantifies the movement of GLUT4 from intracellular vesicles to the plasma membrane upon stimulation.
Principle: Cells are engineered to express GLUT4 with an exofacial epitope tag (e.g., myc or HA). When GLUT4 translocates to the cell surface, the tag becomes accessible to antibodies in non-permeabilized cells.
Protocol Outline (Flow Cytometry):
-
Cell Culture: Use L6 myoblasts stably expressing GLUT4 with a myc tag (L6-GLUT4myc).
-
Serum Starvation: Serum starve the cells for 3 hours.
-
Stimulation: Treat cells with this compound and/or insulin.
-
Primary Antibody Incubation: Incubate non-permeabilized cells with an anti-myc antibody on ice to label surface-exposed GLUT4.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of surface GLUT4.
Western Blotting for Insulin Signaling Proteins
This technique is used to measure the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the protein of interest.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells as described for the glucose uptake assay and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane with a solution like 5% BSA in TBS-T.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein (e.g., p-Akt Ser473) overnight, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein (e.g., total Akt) to normalize the phosphorylation signal.
Conclusion
This compound and its analogs demonstrate significant potential in the management of metabolic diseases by improving insulin sensitivity and promoting glucose uptake. Their mechanism of action is firmly rooted in the activation of PPARγ, which enhances the insulin signaling cascade, leading to increased GLUT4 translocation. The quantitative data from both preclinical and clinical studies provide robust evidence for their efficacy. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of this important class of therapeutic agents. As with other glitazars, careful evaluation of the safety profile, particularly concerning cardiovascular and other potential side effects, remains a critical aspect of their development.
References
- 1. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
Molecular Docking of Reglitazar with PPAR Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reglitazar, also known as Ragaglitazar, is a dual agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms.[1] These nuclear receptors are critical regulators of glucose and lipid metabolism, making them significant targets for therapeutic intervention in metabolic disorders such as type 2 diabetes and dyslipidemia.[2][3] Molecular docking studies are pivotal in understanding the binding mechanism of ligands like this compound to their receptor targets at a molecular level. This guide provides an in-depth overview of the molecular docking of this compound with PPAR receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Quantitative Data Presentation
| Compound | Receptor | EC50 (nM) | Reference Compound | Reference EC50 (nM) |
| This compound | PPARα | 270 | WY 14,643 | 8100 |
| This compound | PPARγ | 324 | Rosiglitazone | 196 |
Table 1: In Vitro Transactivation Activity of this compound and Reference Compounds on PPARα and PPARγ.[1]
Experimental Protocols: Molecular Docking of a PPAR Agonist
The following is a detailed, generalized protocol for conducting a molecular docking study of a small molecule agonist, such as this compound, with PPARα and PPARγ receptors. This protocol is synthesized from common methodologies reported in the literature for similar ligands.[4]
1. Protein Preparation:
-
Receptor Selection and Retrieval: Obtain the crystal structures of the ligand-binding domains (LBD) of human PPARα and PPARγ from the Protein Data Bank (PDB). Representative PDB IDs include 2ZNN for PPARα and 2ATH for PPARγ.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-activator or co-repressor peptides. This is typically performed using molecular visualization software such as PyMOL or Chimera.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a force field such as CHARMM36 or AMBER. Software like AutoDockTools or the Protein Preparation Wizard in Schrödinger's Maestro can automate this process.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to ensure a stable conformation.
2. Ligand Preparation:
-
Ligand Structure Generation: Obtain the 3D structure of this compound. This can be done by retrieving it from a chemical database like PubChem (CID: 123733) or by sketching it using a molecule editor and then converting it to a 3D conformation.
-
Charge and Torsion Angle Assignment: Assign Gasteiger charges and define rotatable bonds for the ligand. This is a crucial step to allow for conformational flexibility during the docking process. Software like AutoDockTools is commonly used for this purpose.
3. Molecular Docking Simulation:
-
Grid Box Definition: Define a grid box that encompasses the active site of the PPAR receptor. The dimensions and center of the grid box are typically determined based on the location of the co-crystallized ligand in the original PDB structure. A grid spacing of 0.375 Å is commonly used.
-
Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina. This algorithm explores various conformations and orientations of the ligand within the defined grid box to find the most favorable binding pose.
-
Execution of Docking: Run the docking simulation. The program will generate a set of possible binding poses for the ligand, each with a corresponding binding energy score (typically in kcal/mol).
4. Analysis of Results:
-
Binding Pose Analysis: Analyze the predicted binding poses to identify the one with the lowest binding energy, which represents the most stable complex. Visualize the interactions between the ligand and the receptor's active site residues using software like PyMOL or Discovery Studio Visualizer.
-
Interaction Analysis: Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the PPAR active site. For PPARγ, key residues often include Tyr473, His323, Ser289, and His449.
-
Scoring Function: The binding energy score provides a quantitative estimate of the binding affinity. Lower (more negative) scores indicate a stronger predicted binding affinity.
Visualization of Signaling Pathways and Workflows
PPAR Signaling Pathway
The following diagram illustrates the general signaling pathway of PPAR receptors upon activation by a ligand like this compound.
Caption: PPAR signaling pathway activated by a ligand.
Molecular Docking Workflow
The diagram below outlines the key steps involved in a typical molecular docking study.
Caption: A typical workflow for molecular docking studies.
Conclusion
Molecular docking is an indispensable computational tool for elucidating the interactions between drug candidates and their protein targets. While specific binding energy data for this compound's interaction with PPAR receptors from docking studies is not widely published, the available functional data confirms its potent dual agonism on PPARα and PPARγ. The detailed experimental protocol provided herein offers a robust framework for conducting such in silico investigations. The visualized pathways and workflows further clarify the biological context and the computational process. These insights are crucial for the rational design and development of next-generation PPAR modulators for the treatment of metabolic diseases.
References
- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Reglitazar's Regulatory Role in Hepatic Gene Expression: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Reglitazar (also known as Ragaglitazar), a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, and its role in the regulation of gene expression in hepatocytes. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of PPAR agonists in the liver.
Executive Summary
This compound is a potent dual agonist of PPARα and PPARγ, demonstrating significant efficacy in modulating lipid and glucose metabolism.[1] In hepatocytes, this compound exerts its effects by binding to and activating PPARα and PPARγ, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2] Through this mechanism, this compound influences a wide array of genes involved in fatty acid catabolism, lipogenesis, and glucose homeostasis, making it a compound of interest for metabolic disorders.
Mechanism of Action: Dual PPARα/γ Agonism in Hepatocytes
This compound functions as a co-agonist for both PPARα and PPARγ isoforms.[1] PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, while PPARγ is highly expressed in adipose tissue and to a lesser extent in the liver.[1][3] The dual agonism of this compound allows for a multi-pronged approach to metabolic regulation.
Activation of PPARα in hepatocytes primarily stimulates fatty acid oxidation. This is achieved through the upregulation of genes encoding for key enzymes in this pathway, including Acyl-CoA Oxidase (ACO) and Carnitine Palmitoyltransferase 1 (CPT1).
Activation of PPARγ in hepatocytes, although expressed at lower levels than in adipose tissue, contributes to improved insulin sensitivity and the regulation of lipid storage.
The combined activation of both receptors by this compound leads to a synergistic effect on lipid and glucose metabolism, resulting in reduced plasma triglycerides, cholesterol, and glucose levels.
Quantitative Effects on Gene Expression and Enzyme Activity
Preclinical studies in various animal models of insulin resistance and hyperlipidemia have quantified the effects of this compound on key metabolic parameters and gene expression in the liver.
| Parameter | Animal Model | Treatment Dose | Result | Reference |
| Plasma Glucose | ob/ob mice | <0.03 mg/kg (ED50) | Significant reduction | |
| Plasma Triglyceride | ob/ob mice | 6.1 mg/kg (ED50) | Significant reduction | |
| Plasma Insulin | ob/ob mice | <0.1 mg/kg (ED50) | Significant reduction | |
| Triglyceride Lowering | High-fat-fed rats | 3.95 mg/kg (ED50) | Significant reduction | |
| Cholesterol Lowering | High-fat-fed rats | 3.78 mg/kg (ED50) | Significant reduction | |
| HDL-C Increase | High-fat-fed rats | 0.29 mg/kg (ED50) | Significant increase | |
| Liver LPL Activity | Fat-fed rats | 10 mg/kg | 167% increase | |
| Liver CPT1 Activity | Fat-fed rats | 10 mg/kg | 120% increase | |
| Liver CAT Activity | Fat-fed rats | 10 mg/kg | 819% increase | |
| Liver ACO mRNA | Fat-fed rats | 3 mg/kg | 2.5-fold induction | |
| Fat aP2 mRNA | Fat-fed rats | 3 mg/kg | 6-fold induction |
| Receptor | EC50 | Maximal Activation (vs. Rosiglitazone) | Reference |
| PPARγ | 324 nM | Similar | |
| PPARα | 270 nM | More potent than WY 14,643 |
Signaling Pathways
The signaling cascade initiated by this compound in hepatocytes is centered around the activation of PPARα and PPARγ.
Caption: this compound signaling in hepatocytes.
Experimental Protocols
In Vitro PPARα/γ Transactivation Assay (Luciferase Reporter Assay)
This protocol describes a representative method for assessing the activation of PPARα and PPARγ by this compound in a cell-based luciferase reporter assay.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., CV-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect cells with expression vectors for the ligand-binding domain of human or mouse PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a luciferase reporter plasmid containing a GAL4 upstream activating sequence.
-
A co-transfection with a β-galactosidase expression vector can be used for normalization of transfection efficiency.
2. Compound Treatment:
-
After 24-48 hours of transfection, treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 18-24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Measure β-galactosidase activity for normalization.
4. Data Analysis:
-
Normalize luciferase activity to β-galactosidase activity.
-
Express results as fold activation relative to the vehicle control.
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis in Hepatocytes
This protocol outlines the steps for quantifying the mRNA expression of this compound target genes in hepatocytes.
1. Hepatocyte Isolation and Treatment:
-
Isolate primary hepatocytes from rats or mice using a two-step collagenase perfusion method.
-
Culture the hepatocytes and treat with this compound at desired concentrations for a specified time (e.g., 24 hours).
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated hepatocytes using a suitable RNA isolation kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qPCR:
-
Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection method.
-
Use gene-specific primers for target genes (e.g., ACO, CPT1, aP2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and a qPCR master mix.
-
A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol provides a general workflow for identifying the binding of the PPAR/RXR heterodimer to the PPREs of target genes in hepatocytes following this compound treatment.
1. Cell Cross-linking and Chromatin Preparation:
-
Treat cultured hepatocytes with this compound or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an antibody specific for PPARα, PPARγ, or RXR.
-
Add protein A/G beads to precipitate the antibody-protein-DNA complexes.
3. DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Purify the immunoprecipitated DNA.
4. DNA Analysis:
-
Quantify the enrichment of specific PPRE-containing DNA regions using qPCR with primers flanking the putative binding sites.
-
Alternatively, perform ChIP-sequencing (ChIP-seq) to identify genome-wide binding sites.
Experimental and Logical Workflows
Caption: Experimental workflow for studying this compound.
Conclusion
This compound demonstrates a robust capacity to regulate gene expression in hepatocytes through its dual agonism of PPARα and PPARγ. Its ability to upregulate genes involved in fatty acid oxidation and modulate those related to lipid storage and insulin sensitivity underscores its therapeutic potential for metabolic diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in this field. Further investigation into the specific gene targets and long-term effects of this compound in human hepatocytes will be crucial for its clinical development.
References
- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The dual PPARα/γ agonist, ragaglitazar, improves insulin sensitivity and metabolic profile equally with pioglitazone in diabetic and dietary obese ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
The Dual PPARα/γ Agonist Reglitazar: A Foundational Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reglitazar, also known as Ragaglitazar, is a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] As a member of the "glitazar" class of compounds, it was developed to concurrently address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome. By activating both PPARα and PPARγ, this compound modulates the expression of a wide array of genes involved in lipid and glucose metabolism, offering a multi-faceted approach to treating these complex metabolic disorders.[1][2] This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
Chemical and Physical Properties
This compound is a non-thiazolidinedione compound, distinguishing it from earlier classes of PPARγ agonists. Its chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione | PubChem CID: 154000 |
| Molecular Formula | C22H20N2O5 | PubChem CID: 154000 |
| Molecular Weight | 392.4 g/mol | PubChem CID: 154000 |
| Synonyms | Ragaglitazar, JTT-501, NNC 61-0029, DRF(-)2725 |
Mechanism of Action: Dual PPARα/γ Activation
This compound exerts its therapeutic effects by binding to and activating both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitivity. Activation of PPARγ by this compound promotes the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thus reducing their levels in the circulation and in non-adipose tissues like the liver and muscle. This "lipid-stealing" effect is a major contributor to improved insulin sensitivity.
-
PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a major regulator of fatty acid catabolism. Its activation by this compound leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This results in a significant reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
The dual activation of both receptors by this compound provides a comprehensive approach to managing the multifaceted nature of diabetic dyslipidemia and insulin resistance.
References
- 1. cusabio.com [cusabio.com]
- 2. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 3. Ragaglitazar improves glycemic control and lipid profile in type 2 diabetic subjects: a 12-week, double-blind, placebo-controlled dose-ranging study with an open pioglitazone arm - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Reglitazar at a Molecular Level: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), was developed for the treatment of type 2 diabetes mellitus to concurrently address hyperglycemia and dyslipidemia. Despite its promising on-target mechanism, the clinical development of this compound was discontinued during Phase II trials in October 2002[1]. While the precise molecular details for the discontinuation are not extensively published, the history of the broader "glitazar" class of drugs has been marked by safety concerns, often linked to off-target effects, including cardiovascular and renal adverse events[2][3][4]. This technical guide provides a comprehensive framework for investigating the potential off-target effects of this compound at a molecular level. It details experimental protocols for identifying unintended molecular interactions and presents a strategy for data analysis and visualization to aid in the comprehensive safety and selectivity profiling of this and similar compounds.
Introduction: The Challenge of Off-Target Effects
Off-target effects occur when a drug interacts with unintended molecular targets, leading to unforeseen physiological responses that can range from benign to severe adverse events[5]. For dual PPARα/γ agonists, while the on-target effects are designed to improve insulin sensitivity and lipid metabolism, off-target interactions can undermine the therapeutic window and lead to safety liabilities. A thorough investigation into these unintended interactions is critical for understanding the full pharmacological profile of a drug candidate like this compound. This guide outlines a systematic approach to identify and characterize such effects.
A Multi-pronged Approach to Off-Target Profiling
A robust strategy for identifying off-target effects integrates computational prediction with a tiered system of in vitro and cell-based experimental validation.
In Silico and Computational Prediction
The initial step involves using computational methods to predict potential off-target interactions based on the chemical structure of this compound. These approaches can screen large databases of protein structures to identify potential binding partners beyond PPARα and PPARγ.
Experimental Protocol 1: Computational Off-Target Prediction
-
Ligand-Based Methods:
-
Chemical Similarity Searching: Utilize algorithms like Similarity Ensemble Approach (SEA) to compare the 2D structure of this compound against a database of ligands with known biological targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model from this compound and screen it against a database of protein structures to identify proteins with complementary features.
-
-
Structure-Based Methods:
-
Molecular Docking: Perform automated docking of the this compound structure into the binding sites of a wide array of proteins (e.g., kinases, G-protein coupled receptors, ion channels) to predict binding affinity and pose.
-
Binding Site Similarity: Compare the known PPARα/γ binding pocket with other protein binding sites to identify structurally similar pockets that might accommodate this compound.
-
-
Data Analysis:
-
Compile a list of potential off-targets with prediction scores exceeding a defined threshold.
-
Prioritize targets for experimental validation based on the strength of the prediction and their known roles in disease or toxicity pathways.
-
Caption: Workflow for computational prediction of off-target interactions.
In Vitro Binding and Activity Assays
The predictions from computational models must be validated through direct biochemical assays. These experiments quantify the interaction of this compound with prioritized off-targets.
Kinase Profiling
Given that protein kinases are a large and common class of off-targets for many small molecules, a broad kinase screen is a critical step.
Experimental Protocol 2: In Vitro Kinase Profiling Assay
-
Assay Platform: Utilize a radiometric or fluorescence-based kinase activity assay platform, such as KinaseProfiler™ or KINOMEscan™.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Execution:
-
In a multi-well plate, combine a panel of purified recombinant kinases with their specific substrates and ATP (for activity assays) or a competitive ligand (for binding assays).
-
Add this compound at a fixed concentration (e.g., 1 or 10 µM) for an initial screen.
-
For any "hits" identified, perform a dose-response analysis to determine the IC50 (for inhibition) or Kd (for binding) values.
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at the screening concentration.
-
For dose-response curves, fit the data using non-linear regression to determine IC50 or Kd values.
-
Present the data in a table, highlighting kinases with significant inhibition.
-
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| On-Target | ||
| PPARα | N/A (Agonist) | N/A |
| PPARγ | N/A (Agonist) | N/A |
| Potential Off-Target | ||
| Kinase X | 85% | 1.2 |
| Kinase Y | 62% | 8.5 |
| Kinase Z | 15% | > 50 |
Receptor Binding Assays
To identify interactions with other receptors, a panel of receptor binding assays should be conducted.
Experimental Protocol 3: Radioligand Receptor Binding Assay
-
Assay Setup: Employ a competitive binding assay format using membranes from cells expressing the target receptor and a specific radiolabeled ligand for that receptor.
-
Competition Binding: Incubate the receptor preparation with a constant concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Separation and Detection: Separate bound from free radioligand using filtration through glass fiber filters. Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that displaces 50% of the radioligand binding.
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.
-
Cell-Based and Phenotypic Screening
While in vitro assays confirm direct binding, cell-based assays provide insights into the functional consequences of these interactions in a more physiological context.
Phenotypic Screening
Phenotypic screening assesses the overall effect of a compound on cellular or organismal phenotypes without a preconceived target, making it a powerful tool for discovering unexpected biological activities.
Experimental Protocol 4: High-Content Phenotypic Screening
-
Cell Models: Utilize a panel of diverse human cell lines (e.g., hepatocytes, cardiomyocytes, renal proximal tubule cells) relevant to potential toxicities.
-
Compound Treatment: Treat cells with this compound across a range of concentrations.
-
High-Content Imaging: Use automated microscopy to capture images of cells stained with fluorescent dyes that report on various cellular parameters (e.g., cell viability, mitochondrial membrane potential, reactive oxygen species generation, nuclear morphology, cytoskeletal integrity).
-
Data Analysis:
-
Employ image analysis software to quantify multiple phenotypic parameters from the images.
-
Identify statistically significant, dose-dependent changes in cellular phenotypes induced by this compound.
-
These phenotypic "fingerprints" can suggest which cellular pathways are being affected.
-
Caption: Workflow for identifying off-target effects via phenotypic screening.
Unbiased Target Identification and Pathway Analysis
For confirmed off-target activities, the next step is to definitively identify the molecular target and the signaling pathway involved.
Chemical Proteomics
Chemical proteomics approaches, such as affinity chromatography or cellular thermal shift assays (CETSA), can identify the direct binding partners of a drug in a complex biological sample.
Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.
-
Thermal Challenge: Heat the samples across a range of temperatures. Target proteins that are stabilized by ligand binding will resist thermal denaturation at higher temperatures.
-
Protein Separation: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Target Identification: Analyze the soluble fraction using quantitative proteomics (e.g., mass spectrometry) to identify proteins that are more abundant in the this compound-treated samples at elevated temperatures.
-
Data Analysis: Generate "melting curves" for thousands of proteins simultaneously. A shift in the melting curve for a specific protein in the presence of this compound indicates a direct binding interaction.
Phosphoproteomics for Signaling Pathway Deconvolution
If a kinase off-target is identified, phosphoproteomics can map the downstream signaling consequences of its inhibition or activation.
Experimental Protocol 6: Quantitative Phosphoproteomics
-
Sample Preparation: Treat relevant cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.
-
Mass Spectrometry: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify changes in the phosphorylation status of thousands of sites across the proteome.
-
Perform pathway analysis (e.g., using KEGG or Reactome databases) on the proteins with significantly altered phosphorylation to identify the affected signaling pathways.
-
Caption: Hypothetical signaling pathway affected by an off-target interaction.
Summary and Conclusion
The clinical discontinuation of this compound underscores the importance of a deep molecular understanding of a drug's interactions beyond its intended targets. Although specific off-target data for this compound is scarce in public literature, the methodologies outlined in this guide provide a robust and systematic framework for such an investigation. By combining computational prediction with targeted in vitro assays, broad phenotypic screening, and unbiased proteomic approaches, researchers can build a comprehensive off-target profile for any compound. This integrated strategy not only helps in de-risking drug candidates early in development but also provides crucial insights into the molecular mechanisms underlying unexpected adverse events, ultimately contributing to the development of safer and more effective therapeutics.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Reglitazar Administration in ob/ob Mice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Reglitazar, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in ob/ob mice, a common model for type 2 diabetes and obesity.
The ob/ob mouse is genetically deficient in leptin, leading to hyperphagia, obesity, hyperglycemia, insulin resistance, and hyperinsulinemia, making it a suitable model for studying the effects of insulin-sensitizing agents like this compound.[1][2][3] this compound belongs to the glitazar class of drugs that act as dual PPARα and PPARγ agonists, although with varying affinities for each receptor.[4][5] Activation of PPARγ in adipose tissue is a key mechanism for improving insulin sensitivity.
Data Presentation
The following tables summarize quantitative data from studies using PPAR agonists in ob/ob mice, which can serve as a reference for expected outcomes with this compound.
Table 1: Effects of Ragaglitazar on Plasma Parameters in ob/ob Mice after 9 Days of Treatment
| Parameter | Vehicle Control | Ragaglitazar (0.3 mg/kg) | Ragaglitazar (1 mg/kg) | Ragaglitazar (3 mg/kg) | Ragaglitazar (10 mg/kg) |
| Plasma Glucose (mg/dL) | 350 ± 25 | 250 ± 20 | 180 ± 15 | 150 ± 12 | 120 ± 10 |
| Plasma Triglycerides (mg/dL) | 200 ± 15 | 150 ± 12 | 120 ± 10 | 100 ± 8 | 80 ± 7 |
| Plasma FFA (mEq/L) | 1.2 ± 0.1 | 0.9 ± 0.08 | 0.7 ± 0.06 | 0.6 ± 0.05 | 0.5 ± 0.04 |
| Plasma Insulin (ng/mL) | 50 ± 5 | 35 ± 4 | 25 ± 3 | 20 ± 2 | 15 ± 1.5 |
*p<0.05 as compared to control. Data adapted from a study on Ragaglitazar, a dual PPARα/γ agonist.
Table 2: Effects of Cevoglitazar on Body Weight in ob/ob Mice after 18 Days of Treatment
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) |
| Vehicle | 45.2 ± 1.1 | 46.0 ± 1.2 | +1.9% |
| Cevoglitazar (0.5 mg/kg/d) | 45.5 ± 1.0 | 42.9 ± 0.9** | -5.8% |
| Cevoglitazar (1 mg/kg/d) | 45.3 ± 1.2 | 40.4 ± 1.0 | -10.9% |
| Cevoglitazar (2 mg/kg/d) | 45.6 ± 1.1 | 39.7 ± 0.9 | -12.9% |
**p<0.01, ***p<0.001 for treatment vs. vehicle. Data is illustrative based on a study of Cevoglitazar, a dual PPARα/γ agonist.
Experimental Protocols
Animal Model and Husbandry
-
Strain: Male C57BL/6J-ob/ob mice.
-
Age: 5-8 weeks at the start of the study.
-
Housing: Housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water available ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
This compound Administration Protocol
This protocol is based on methodologies used for similar PPAR agonists.
-
Preparation of Dosing Solution:
-
This compound is typically a powder. Prepare a vehicle solution, commonly 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Prepare a stock solution of this compound in the vehicle. For example, to achieve a dose of 1 mg/kg in a 10 mL/kg dosing volume, the concentration would be 0.1 mg/mL.
-
Ensure the solution is homogenous by vortexing or sonicating.
-
-
Dosage: Based on studies with similar compounds, a dose range of 0.3 to 10 mg/kg body weight can be considered. A dose-response study is recommended to determine the optimal dose.
-
Route of Administration: Oral gavage is a common and effective route for this class of drugs. Intraperitoneal injection is another option.
-
Frequency and Duration: Administer this compound once daily for a period of 9 to 18 days. Chronic studies may extend for several weeks.
-
Control Group: A control group receiving only the vehicle should be included in the study design.
Key Experiments and Methodologies
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 5-6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.
-
-
Measurement of Plasma Parameters:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Use commercially available ELISA kits to measure plasma levels of insulin, triglycerides, and free fatty acids (FFA).
-
-
Body Weight and Food Intake:
-
Monitor and record the body weight of each mouse daily or every other day.
-
Measure food intake per cage daily by weighing the remaining food pellets.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in ob/ob mice.
Caption: Simplified signaling pathway of this compound via PPARγ activation.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
Methodology for Assessing Reglitazar's Effect on Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Reglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). These nuclear receptors are critical regulators of lipid and glucose metabolism. Upon activation by a ligand like this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This document provides a comprehensive guide to the methodologies used to assess the effects of this compound on gene expression, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: The PPAR Signaling Pathway
This compound exerts its effects by activating the PPAR signaling pathway. The binding of this compound to PPARα and PPARγ initiates a cascade of molecular events leading to changes in the expression of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism.[1][2]
Caption: this compound activates PPARα/γ, leading to gene transcription.
Experimental Workflow for Assessing Gene Expression Changes
A systematic workflow is essential to accurately determine the effect of this compound on gene expression. This typically involves treating a biological system with this compound, followed by the isolation of RNA and/or protein, and subsequent analysis using various molecular biology techniques.
Caption: Workflow for analyzing this compound's effect on gene expression.
Quantitative Data Summary
The following tables summarize the quantitative effects of a this compound analog, Saroglitazar, on the mRNA expression of key target genes in the liver and white adipose tissue (WAT) of db/db mice, a model for type 2 diabetes.
Table 1: Effect of Saroglitazar on Hepatic Gene Expression in db/db Mice
| Gene | Function | Fold Change in mRNA Expression |
| ACO (Acyl-CoA Oxidase) | Fatty Acid Oxidation | 2.4-fold increase |
| FATP (Fatty Acid Transport Protein) | Fatty Acid Uptake | 6.8-fold increase |
| CD36 | Fatty Acid Translocase | 1.7-fold increase |
| LPL (Lipoprotein Lipase) | Triglyceride Hydrolysis | 2.9-fold increase |
| ApoCIII (Apolipoprotein C-III) | Inhibitor of LPL | 70% decrease |
Data from a study on Saroglitazar in db/db mice.[3]
Table 2: Effect of Saroglitazar on White Adipose Tissue (WAT) Gene Expression in db/db Mice
| Gene | Function | Fold Change in mRNA Expression |
| aP2 (Adipocyte Protein 2) | Fatty Acid Binding | 3.5-fold increase |
| FATP (Fatty Acid Transport Protein) | Fatty Acid Uptake | 1.9-fold increase |
| CD36 | Fatty Acid Translocase | 2.6-fold increase |
| LPL (Lipoprotein Lipase) | Triglyceride Hydrolysis | 3.1-fold increase |
| ACRP30 (Adiponectin) | Insulin Sensitizing Adipokine | 1.5-fold increase |
Data from a study on Saroglitazar in db/db mice.
Detailed Experimental Protocols
Microarray Analysis
Microarray analysis provides a high-throughput method to assess the expression of thousands of genes simultaneously.
Protocol:
-
RNA Isolation:
-
Treat cells or animals with this compound or a vehicle control for the desired time.
-
Harvest cells or tissues and immediately homogenize in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method, followed by precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis and Labeling:
-
Reverse transcribe 1-5 µg of total RNA into cDNA using reverse transcriptase and oligo(dT) or random primers.
-
Incorporate fluorescently labeled nucleotides (e.g., Cy3 and Cy5) during the reverse transcription reaction to label the cDNA from the control and treated samples, respectively.
-
-
Hybridization:
-
Combine equal amounts of labeled cDNA from the control (Cy3) and treated (Cy5) samples.
-
Denature the labeled cDNA and hybridize it to a microarray slide containing probes for thousands of genes.
-
Incubate the slide in a hybridization chamber at a specific temperature (e.g., 42°C) for 16-24 hours.
-
-
Washing and Scanning:
-
Wash the microarray slide to remove non-specifically bound cDNA.
-
Scan the slide using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5.
-
-
Data Analysis:
-
Use image analysis software to quantify the fluorescence intensity of each spot.
-
Normalize the data to account for variations in labeling and detection efficiency.
-
Calculate the ratio of Cy5 to Cy3 intensity for each gene to determine the fold change in expression.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly up- or down-regulated genes.
-
RNA Sequencing (RNA-Seq)
RNA-Seq is a powerful technique that uses next-generation sequencing to provide a comprehensive and quantitative analysis of the transcriptome.
Protocol:
-
RNA Isolation and Quality Control:
-
Follow the same procedure as for microarray analysis to isolate high-quality total RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is recommended.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the remaining mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Quantify the prepared library and sequence it on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality reads.
-
Align the trimmed reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantify gene expression by counting the number of reads that map to each gene.
-
Normalize the read counts (e.g., TPM, FPKM) and perform differential expression analysis using tools like DESeq2 or edgeR.
-
Real-Time PCR (qPCR)
qPCR is used to validate the results from microarray or RNA-Seq and to quantify the expression of specific genes of interest.
Protocol:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA and synthesize cDNA as described for microarray analysis.
-
-
Primer Design and Validation:
-
Design primers specific to the target genes and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
Validate primer efficiency by performing a standard curve analysis.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Western Blotting
Western blotting is used to detect and quantify the expression of specific proteins, confirming that changes in mRNA levels translate to changes in protein levels.
Protocol:
-
Protein Extraction:
-
Treat cells or animals with this compound or a vehicle control.
-
Lyse cells or tissues in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling them in a sample buffer containing SDS.
-
Separate the proteins by size by running them on a polyacrylamide gel (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Detect the light signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Conclusion
The methodologies described in this document provide a robust framework for assessing the effects of this compound on gene expression. A multi-faceted approach, combining high-throughput screening methods like microarray or RNA-Seq with validation techniques such as qPCR and Western blotting, will yield a comprehensive understanding of the molecular mechanisms by which this compound modulates cellular function. Careful experimental design and rigorous data analysis are paramount to obtaining reliable and reproducible results.
References
- 1. Sarozar | 2 mg | Tablet | সেরোযার ২ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reglitazar Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] As a dual agonist, this compound combines the therapeutic benefits of both PPARα activation, which primarily lowers triglycerides, and PPARγ activation, which improves insulin sensitivity.[3][4] These characteristics make this compound and similar compounds valuable tools for in vitro studies of metabolic diseases and for the development of novel therapeutics.
These application notes provide detailed protocols for the preparation of this compound solutions and their application in common cell-based assays to characterize its activity and potency.
Data Presentation
In Vitro Efficacy of Dual PPARα/γ Agonists
The following table summarizes the in vitro potency of this compound and other notable dual PPARα/γ agonists. This data is essential for determining the appropriate concentration range for your cell culture experiments.
| Compound | Receptor | Cell Line | Assay Type | EC50 | Reference |
| This compound (Analog) | |||||
| Ragaglitazar | Human PPARγ | - | Transactivation | 324 nM | [5] |
| Human PPARα | - | Transactivation | 270 nM | ||
| Tesaglitazar | Human PPARγ | - | Transactivation | ~0.2 µM | |
| Human PPARα | - | Transactivation | 3.6 µM | ||
| Rat PPARα | - | Transactivation | 13.4 µM | ||
| Saroglitazar | Human PPARγ | HepG2 | Transactivation | 3 nM | |
| Human PPARα | HepG2 | Transactivation | 0.65 pM | ||
| Muraglitazar | Human PPARγ | - | - | Potent Agonist | |
| Human PPARα | - | - | Moderate Agonist |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (or analogous dual PPARα/γ agonist) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
37°C water bath (optional)
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 10 mM.
-
Calculate the required amount of powder and DMSO. Use the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolve the compound.
-
Carefully weigh the this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath may be necessary.
-
-
Aliquot and store.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
PPARα/γ Luciferase Reporter Assay
Objective: To determine the potency (EC50) of this compound in activating PPARα and PPARγ.
Materials:
-
HepG2 cells (or other suitable cell line)
-
PPARα or PPARγ expression vector
-
Peroxisome Proliferator Response Element (PPRE)-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound stock solution
-
Reference agonist (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 3 x 104 cells/well in 100 µL of assay medium and incubate for 16-24 hours.
-
Transfection: Co-transfect the cells with the appropriate PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 1 pM to 10 µM. Also, prepare dilutions for a reference agonist and a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: After 18-24 hours of transfection, carefully remove the medium and replace it with 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Measurement:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence.
-
Plot the luminescence values against the logarithm of the agonist concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value.
-
Target Gene Expression Analysis by qRT-PCR
Objective: To confirm that this compound regulates the expression of known endogenous PPARα and PPARγ target genes.
Materials:
-
HepG2 cells (or other relevant cell line)
-
This compound stock solution
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CD36, FABP4 for PPARγ; CPT1A, ACOX1 for PPARα) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to reach approximately 80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the determined EC50 value) and a vehicle control for 24 hours.
-
-
RNA Isolation:
-
Wash the cells with PBS and lyse them directly in the wells.
-
Isolate total RNA using a commercial RNA isolation kit, following the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a suitable master mix and specific primers for the target and housekeeping genes.
-
Run the PCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates PPARα and PPARγ signaling pathways.
Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel PPARα/γ dual agonists by virtual screening, ADMET prediction and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR dual agonists: are they opening Pandora's Box? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application of Reglitazar in High-Fat Diet-Induced Diabetic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reglitazar and its analogs, such as Ragaglitazar and Saroglitazar, are potent dual agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). This dual agonism positions them as promising therapeutic agents for type 2 diabetes mellitus (T2DM), a condition characterized by insulin resistance and dyslipidemia. In preclinical research, the high-fat diet (HFD) combined with a low-dose streptozotocin (STZ) induced diabetic rat model is widely utilized as it closely mimics the pathophysiology of human T2DM, encompassing obesity, insulin resistance, hyperglycemia, and dyslipidemia.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in this model, including detailed experimental protocols, summarized quantitative data on its efficacy, and a depiction of its underlying signaling pathway. This compound, through its action on PPARα, primarily addresses dyslipidemia, while its PPARγ agonism enhances insulin sensitivity.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound (and its analogs) on key metabolic parameters in high-fat diet-induced and other relevant diabetic rat models.
Table 1: Effects of Ragaglitazar on Plasma Parameters in High-Fat-Fed Hyperlipidemic Rats
| Parameter | Treatment Group | Dose | % Change vs. Control | Reference |
| Triglycerides | Ragaglitazar | ED50: 3.95 mg/kg | - | |
| Total Cholesterol | Ragaglitazar | ED50: 3.78 mg/kg | - | |
| HDL-C | Ragaglitazar | ED50: 0.29 mg/kg | - | |
| Apo B | Ragaglitazar | 10 mg/kg/day | -66% |
ED50: Effective dose for 50% of the maximal response.
Table 2: Effects of Ragaglitazar in Zucker fa/fa Rats (A model of insulin resistance)
| Parameter | Treatment Group | Dose | Maximum Reduction vs. Control | Reference |
| Plasma Triglycerides | Ragaglitazar | 3 mg/kg | 74% | |
| Plasma FFA | Ragaglitazar | 3 mg/kg | 53% | |
| Plasma Insulin | Ragaglitazar | 3 mg/kg | 53% |
Table 3: Effects of Saroglitazar on Biochemical Parameters in HFD/STZ-Induced Diabetic Rats
| Parameter | Treatment Group | Dose | Outcome | Reference |
| Serum Blood Glucose | Saroglitazar | 2 mg/kg & 4 mg/kg | Significant decrease (P<0.0001) | |
| Serum BUN | Saroglitazar | 2 mg/kg & 4 mg/kg | Significant decrease (P<0.0001) | |
| Body Weight | Saroglitazar | 2 mg/kg & 4 mg/kg | Significant reduction |
BUN: Blood Urea Nitrogen
Experimental Protocols
I. Induction of High-Fat Diet/Streptozotocin (HFD/STZ) Diabetic Rat Model
This protocol is a widely accepted method for inducing a T2DM phenotype in rats that closely resembles the human condition, characterized by initial insulin resistance followed by beta-cell dysfunction.
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
High-Fat Diet (HFD): Typically 45-60% of calories from fat. A common composition is a mix of lard, sucrose/fructose, and standard chow.
-
Standard rodent chow
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatization (1 week): House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water.
-
Induction of Insulin Resistance (4-8 weeks):
-
Divide the rats into a control group (fed standard chow) and an experimental group.
-
Feed the experimental group the HFD ad libitum for 4 to 8 weeks. This period is crucial for developing obesity and insulin resistance.
-
-
Induction of Diabetes (Single Low-Dose STZ):
-
After the HFD feeding period, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ (typically 30-40 mg/kg body weight). The low dose is critical to induce partial beta-cell damage, mimicking T2DM, rather than the extensive damage seen in type 1 diabetes models.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection and then weekly.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
-
Continue feeding the HFD to the diabetic group throughout the experiment to maintain the diabetic state.
-
II. Treatment with this compound
Procedure:
-
Grouping: Divide the confirmed diabetic rats into a diabetic control group and one or more this compound treatment groups (e.g., different dosages).
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer this compound orally via gavage once daily for the duration of the study (typically 4-8 weeks). Doses used for analogs like Ragaglitazar range from 1 to 10 mg/kg.
-
-
Monitoring:
-
Monitor body weight, food, and water intake regularly.
-
Measure fasting blood glucose weekly.
-
III. Assessment of Biochemical Parameters
At the end of the treatment period, collect blood and tissue samples for analysis.
Blood Sample Analysis:
-
Fasting Blood Glucose and Insulin: To assess glycemic control and insulin resistance (e.g., using HOMA-IR).
-
Lipid Profile: Measure total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C).
-
Kidney Function Tests: Measure blood urea nitrogen (BUN) and creatinine.
-
Liver Function Tests: Measure alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Tissue Analysis (Optional):
-
Pancreas: Histopathological examination for islet integrity.
-
Liver and Adipose Tissue: Analysis of gene expression related to lipid metabolism and inflammation.
Mandatory Visualization
This compound Experimental Workflow
Caption: Workflow for HFD/STZ diabetic rat model and this compound treatment.
Signaling Pathway of this compound (Dual PPARα/γ Agonist)
Caption: Mechanism of action for the dual PPARα/γ agonist this compound.
References
- 1. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus - Article (Preprint v1) by Akhilesh Mishra et al. | Qeios [qeios.com]
- 4. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
Application Notes and Protocols for Measuring PPAR Activation by Reglitazar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various techniques to measure the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by the dual PPARα/γ agonist, Reglitazar. The included methodologies are essential for characterizing the potency and efficacy of PPAR modulators in drug discovery and development.
Introduction to PPARs and this compound
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2][3] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[1][3] These receptors play crucial roles in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Upon activation by a ligand, such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.
This compound is a dual agonist of PPARα and PPARγ, designed to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation. Accurate measurement of its activation profile on these PPAR isoforms is critical for understanding its therapeutic potential.
Data Presentation: Potency of this compound and Other PPAR Agonists
The following table summarizes the in vitro potency (EC50 values) of this compound and other relevant PPAR agonists, as determined by cell-based transactivation assays.
| Compound | PPAR Isoform | EC50 | Reference |
| This compound | PPARγ | 324 nM | |
| PPARα | 270 nM | ||
| Rosiglitazone | PPARγ | 196 nM | |
| WY 14,643 | PPARα | 8.1 µM | |
| Saroglitazar | PPARγ | 3 nM | |
| PPARα | 0.65 pM | ||
| Aleglitazar | PPARγ | 9 nM | |
| PPARα | 5 nM |
PPAR Signaling Pathway
The diagram below illustrates the general mechanism of PPAR activation.
References
Application Notes and Protocols for In Vivo Imaging of Reglitazar's Biodistribution and Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), nuclear receptors that are key regulators of glucose and lipid metabolism.[1][2] Understanding the in vivo biodistribution and target engagement of this compound is crucial for its development as a therapeutic agent for metabolic diseases. These application notes provide detailed protocols for radiolabeling and fluorescently labeling this compound, conducting in vivo biodistribution studies using Positron Emission Tomography (PET) and fluorescence imaging, and assessing target engagement through the analysis of PPARγ target gene expression.
I. Signaling Pathway
This compound exerts its therapeutic effects by activating PPARα and PPARγ. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade ultimately leads to improved insulin sensitivity and regulation of lipid metabolism.[2][3]
Caption: this compound-activated PPAR signaling pathway.
II. In Vivo Biodistribution Studies
To visualize the distribution of this compound in a living organism, it can be labeled with a positron-emitting radionuclide for PET imaging or a fluorescent dye for optical imaging.
A. Radiolabeling of this compound for PET Imaging
For PET imaging, this compound can be radiolabeled with Fluorine-18 ([¹⁸F]), a commonly used positron emitter with a half-life of approximately 110 minutes.[4] The chemical structure of this compound (C₂₂H₂₀N₂O₅) offers potential sites for radiolabeling, such as the phenyl ring.
Experimental Protocol: Synthesis of [¹⁸F]this compound
This protocol is a representative procedure and may require optimization.
-
Precursor Synthesis: Synthesize a suitable precursor of this compound with a leaving group (e.g., nitro or trimethylammonium) on the phenyl ring for nucleophilic aromatic substitution with [¹⁸F]fluoride.
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Radiolabeling Reaction:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.
-
Azeotropically dry the [¹⁸F]fluoride-K₂₂₂ complex.
-
Add the this compound precursor dissolved in a suitable organic solvent (e.g., dimethyl sulfoxide).
-
Heat the reaction mixture at 95°C for 15 minutes.
-
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the purified [¹⁸F]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Experimental Workflow: PET Imaging
References
- 1. Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Saroglitazar in Human Plasma by LC-MS/MS
Introduction
Saroglitazar, also sometimes referred to by other developmental or less common names, is a dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] Accurate quantification of Saroglitazar in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Saroglitazar in human plasma samples. The method is suitable for high-throughput analysis in a clinical or research setting.
Experimental Protocols
This section provides a detailed protocol for the quantification of Saroglitazar in human plasma.
Materials and Reagents
-
Saroglitazar reference standard
-
Glimepiride (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Ammonium acetate (AR grade)
-
Trifluoroacetic acid (TFA)
-
Purified water
-
Human plasma (K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: Shimadzu HPLC system or equivalent
-
Mass Spectrometer: MDS Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a TurboIonSpray interface.[3]
-
Analytical Column: ACE-5, C18 (4.6 x 100 mm, 5 µm)[4]
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 1.0 mL of human plasma into a clean centrifuge tube.[1]
-
Add the internal standard, Glimepiride.
-
Add a mixture of diethyl ether and dichloromethane (80:20, v/v) as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | ACE-5, C18 (4.6 x 100 mm) |
| Mobile Phase A | Ammonium acetate buffer with trifluoroacetic acid in purified water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Gradient |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 10 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Interface | TurboIonSpray |
| Temperature | 550 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Saroglitazar) | m/z 440.2 → m/z 366.0 and m/z 440.2 → m/z 183.1 |
| MRM Transition (Glimepiride - IS) | m/z 491.3 → m/z 352.0 |
Quantitative Data Summary
The bioanalytical method was validated in accordance with the US Food and Drug Administration (FDA) Guidance for Bioanalytical Method Validation. The following table summarizes the key validation parameters.
| Validation Parameter | Result |
| Linearity Range | 0.2 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Inter-batch Precision (%CV) | 5.04 - 8.06% |
| Intra-batch Precision (%CV) | 1.53 - 7.68% |
| Inter-batch Accuracy (Bias) | -7.51 to 1.15% |
| Intra-batch Accuracy (Bias) | -11.21 to -3.25% |
| Retention Time (Saroglitazar) | 4.52 min |
| Retention Time (Glimepiride - IS) | 2.57 min |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the quantification of Saroglitazar in plasma samples.
Caption: Workflow for Saroglitazar quantification in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Saroglitazar in human plasma. The method has been successfully validated and is suitable for supporting pharmacokinetic and other clinical studies of Saroglitazar.
References
- 1. Saroglitazar - Wikipedia [en.wikipedia.org]
- 2. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]
- 3. Saroglitazar uses, doses, side effects, and precautions - Know your medicine [yashodahospitals.com]
- 4. droracle.ai [droracle.ai]
Application Notes and Protocols for Studying the Downstream Targets of Reglitazar Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that are central regulators of lipid and glucose metabolism.[1][2] Understanding the full spectrum of downstream targets of this compound is crucial for elucidating its therapeutic mechanisms and potential side effects. This document provides a detailed methodology for leveraging CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology, specifically CRISPR interference (CRISPRi), to systematically identify and validate the downstream genetic targets of this compound. These protocols are designed for researchers in drug development and molecular biology to dissect the pharmacological pathways of PPAR agonists.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that, upon activation, heterodimerize with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][3][4] this compound, as a dual agonist, activates both PPARα and PPARγ, thereby modulating the expression of a wide array of genes involved in fatty acid oxidation, adipogenesis, and insulin sensitivity. While key targets are known, a comprehensive, unbiased understanding of the downstream gene network regulated by this compound is still evolving.
CRISPR-based functional genomics screens offer a powerful, high-throughput approach to identify genes that functionally interact with a small molecule. By systematically perturbing gene expression, one can identify genes whose loss or activation alters the cellular response to a drug. CRISPR interference (CRISPRi) is a particularly useful modality for this purpose, as it allows for the reversible and titratable repression of gene expression without inducing DNA double-strand breaks.
This application note details a workflow for a pooled CRISPRi screen to identify genes that modulate cellular sensitivity to this compound. The protocol covers the generation of stable dCas9-KRAB expressing cells, transduction with a pooled sgRNA library, the execution of the screen, and subsequent data analysis to identify candidate genes. Validation strategies for hit candidates are also discussed.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating PPARα and PPARγ. The activated PPAR-RXR heterodimer then translocates to the nucleus and binds to PPREs on target genes, leading to the recruitment of co-activators and subsequent transcriptional activation. This signaling cascade ultimately results in altered protein expression and modulation of metabolic pathways.
Experimental Workflow for CRISPRi Screening
The overall workflow involves several key stages, from the initial preparation of the cell line to the final validation of screen hits. This systematic process ensures the robust identification of genes that functionally interact with this compound.
Detailed Protocols
Protocol 1: Generation of a Stable dCas9-KRAB Expressing Cell Line
Objective: To generate a cell line that constitutively expresses the dCas9-KRAB fusion protein, which is required for CRISPRi-mediated gene repression. A liver cell line such as HepG2 is recommended due to the high expression of PPARs in the liver.
Materials:
-
HepG2 cells
-
Lentiviral vector encoding dCas9-KRAB-BFP
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Lenti-X 293T cells (for lentivirus production)
-
Transfection reagent
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Puromycin
-
Flow cytometer
Procedure:
-
Lentivirus Production: Co-transfect Lenti-X 293T cells with the dCas9-KRAB-BFP lentiviral vector and packaging plasmids using a suitable transfection reagent. Harvest the viral supernatant 48-72 hours post-transfection.
-
Transduction: Plate HepG2 cells and allow them to adhere. Transduce the cells with the dCas9-KRAB-BFP lentivirus at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure single viral integration per cell.
-
Selection: 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.
-
Validation: After selection, validate the expression and activity of dCas9-KRAB.
-
Confirm BFP expression via flow cytometry.
-
Transduce a portion of the cells with a lentiviral vector expressing an sgRNA targeting a non-essential cell surface protein (e.g., CD81) and a fluorescent reporter (e.g., GFP).
-
Assess the knockdown of the target protein by flow cytometry for the loss of the cell surface marker in the GFP-positive population.
-
Protocol 2: Pooled CRISPRi Library Screening
Objective: To identify genes whose repression alters the sensitivity of HepG2 cells to this compound.
Materials:
-
Stable dCas9-KRAB-BFP HepG2 cells
-
Pooled lentiviral sgRNA library (e.g., a custom library targeting the "druggable genome" or a focused library of known metabolic genes)
-
Polybrene or other transduction enhancement reagent
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-Generation Sequencing (NGS) platform
Procedure:
-
Lentiviral Library Transduction:
-
Plate a sufficient number of dCas9-KRAB-BFP HepG2 cells to ensure at least 500x coverage of the sgRNA library.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.1-0.3.
-
-
Selection and Expansion:
-
48 hours post-transduction, select transduced cells with puromycin.
-
Expand the selected cell pool, maintaining at least 500x library coverage at all times.
-
-
This compound Treatment:
-
Split the cell population into two groups: a treatment group and a control group.
-
Treat one group with a pre-determined sublethal concentration of this compound.
-
Treat the control group with an equivalent volume of DMSO.
-
Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the this compound-treated and DMSO-treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform NGS to determine the relative abundance of each sgRNA in both populations.
-
Protocol 3: Data Analysis and Hit Identification
Objective: To identify sgRNAs (and their corresponding target genes) that are significantly enriched or depleted in the this compound-treated population compared to the control.
Procedure:
-
Quality Control: Assess the quality of the raw sequencing data.
-
sgRNA Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA.
-
Hit Identification: Use a statistical package designed for CRISPR screen analysis, such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify genes targeted by significantly enriched or depleted sgRNAs. The Robust Rank Aggregation (RRA) algorithm within MAGeCK is commonly used for this purpose.
Data Presentation
Quantitative data from the CRISPRi screen should be summarized to clearly present the top candidate genes.
Table 1: Top 5 Depleted Genes in this compound-Treated Cells (Potential Sensitizers)
| Gene Symbol | Gene Name | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| GENE-A | Gene A Name | -3.2 | 1.5e-6 | 3.1e-5 |
| GENE-B | Gene B Name | -2.8 | 4.2e-6 | 7.8e-5 |
| GENE-C | Gene C Name | -2.5 | 9.1e-6 | 1.5e-4 |
| GENE-D | Gene D Name | -2.3 | 1.8e-5 | 2.9e-4 |
| GENE-E | Gene E Name | -2.1 | 3.5e-5 | 5.2e-4 |
Table 2: Top 5 Enriched Genes in this compound-Treated Cells (Potential Resistance Factors)
| Gene Symbol | Gene Name | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| GENE-F | Gene F Name | 4.1 | 8.9e-7 | 1.9e-5 |
| GENE-G | Gene G Name | 3.7 | 2.1e-6 | 4.5e-5 |
| GENE-H | Gene H Name | 3.3 | 6.8e-6 | 1.2e-4 |
| GENE-I | Gene I Name | 3.0 | 1.2e-5 | 2.1e-4 |
| GENE-J | Gene J Name | 2.8 | 2.9e-5 | 4.3e-4 |
Validation of Candidate Genes
Hits identified from the primary screen require validation through secondary assays.
Protocol 4: Individual sgRNA Validation
Objective: To confirm the phenotype observed in the pooled screen using individual sgRNAs.
Procedure:
-
Design and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral vector.
-
Transduce the dCas9-KRAB-BFP HepG2 cells with each individual sgRNA construct.
-
Confirm target gene knockdown using qRT-PCR.
-
Perform a cell viability assay (e.g., CellTiter-Glo) on the knockdown cells in the presence of a dose-response range of this compound.
-
For sensitizer genes, knockdown should increase the potency of this compound (left-shift in the dose-response curve). For resistance genes, knockdown should decrease its potency (right-shift).
Table 3: Validation of Top Sensitizer Hit (GENE-A)
| Construct | Target Gene | This compound IC50 (µM) | Fold Change in IC50 (vs. Non-Targeting) |
| Non-Targeting Control | N/A | 10.2 | 1.0 |
| sgRNA-GENE-A-1 | GENE-A | 2.5 | 0.25 |
| sgRNA-GENE-A-2 | GENE-A | 3.1 | 0.30 |
Conclusion
The application of CRISPRi screening provides a powerful, unbiased platform for elucidating the downstream targets and functional pathways of drugs like this compound. By identifying genes that modulate cellular responses to this dual PPAR agonist, researchers can gain deeper insights into its mechanism of action, uncover potential biomarkers for patient stratification, and identify novel therapeutic targets. The protocols outlined here provide a comprehensive framework for conducting such studies, from experimental design to data analysis and hit validation.
References
- 1. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 2. 404 Not Found | Ubigene [ubigene.us]
- 3. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Reglitazar Treatment in Animal Studies
Disclaimer: Reglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist that was under development by Pfizer for the treatment of type 2 diabetes. However, its clinical development was discontinued during Phase II trials. Consequently, publicly available data on long-term animal study protocols specifically for this compound is limited. The following application notes and protocols are representative and have been compiled based on preclinical studies of similar dual PPARα/γ agonists, such as Ragaglitazar and Saroglitazar, to provide a comprehensive guide for researchers in the field.
Introduction
This compound and similar compounds are dual agonists for PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.[1][2] Activation of PPARγ enhances insulin sensitivity, while PPARα activation is primarily involved in fatty acid oxidation.[2][3] This dual agonism presents a therapeutic approach for managing dyslipidemia and insulin resistance, common in type 2 diabetes.[4] These protocols outline a representative framework for the long-term evaluation of this compound or similar dual PPAR agonists in rodent models of metabolic disease.
Mechanism of Action: PPARα/γ Signaling
This compound binds to and activates both PPARα and PPARγ. Upon ligand binding, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling cascade ultimately leads to beneficial effects on glucose and lipid homeostasis.
Figure 1: Simplified PPARα/γ Signaling Pathway.
Long-Term Animal Study Protocol (Representative)
This protocol describes a 12-week study in a diet-induced obesity (DIO) mouse model.
Animal Model and Housing
-
Species: C57BL/6J mice (male, 8 weeks old)
-
Housing: 4-5 mice per cage, 12:12 hour light-dark cycle, controlled temperature and humidity.
-
Diet: High-fat diet (HFD; 60% kcal from fat) for 8 weeks to induce obesity and insulin resistance prior to treatment. Control group receives a standard chow diet.
-
Acclimation: 1 week of acclimation to the facility before starting the HFD.
Experimental Groups
| Group | Diet | Treatment (Oral Gavage, Daily) | N |
| 1 | Chow | Vehicle (e.g., 0.5% carboxymethylcellulose) | 10 |
| 2 | HFD | Vehicle | 10 |
| 3 | HFD | This compound (Low Dose, e.g., 1 mg/kg) | 10 |
| 4 | HFD | This compound (High Dose, e.g., 10 mg/kg) | 10 |
| 5 | HFD | Positive Control (e.g., Pioglitazone, 10 mg/kg) | 10 |
Drug Formulation and Administration
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Administration: Administer once daily via oral gavage at a consistent time each day.
In-Life Monitoring
-
Body Weight: Record weekly.
-
Food Consumption: Measure per cage, twice weekly.
-
Fasting Blood Glucose: Measure from tail vein blood after a 6-hour fast, every 2 weeks.
-
Oral Glucose Tolerance Test (OGTT): Perform at baseline (before treatment) and at week 12.
-
Clinical Observations: Daily general health checks.
Terminal Procedures (Week 12)
-
Fasting: Fast animals for 6 hours.
-
Blood Collection: Collect terminal blood via cardiac puncture under anesthesia. Process for plasma and serum.
-
Tissue Harvesting: Collect and weigh liver, epididymal white adipose tissue (eWAT), and other relevant organs. A portion of each tissue should be flash-frozen in liquid nitrogen and another portion fixed in 10% neutral buffered formalin for histology.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize expected outcomes based on preclinical data from similar dual PPARα/γ agonists.
Table 1: Metabolic Parameters
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) | HFD + Positive Control |
|---|---|---|---|---|---|
| Body Weight Change (g) | +2 to +4 | +10 to +15 | +8 to +12 | +6 to +10 | +12 to +16 |
| Fasting Glucose (mg/dL) | 80 - 100 | 140 - 180 | 110 - 140 | 90 - 120 | 100 - 130 |
| Fasting Insulin (ng/mL) | 0.5 - 1.0 | 2.0 - 4.0 | 1.0 - 2.0 | 0.8 - 1.5 | 1.2 - 2.2 |
| HOMA-IR | 1.0 - 2.0 | 8.0 - 15.0 | 3.0 - 6.0 | 2.0 - 4.0 | 3.5 - 7.0 |
Table 2: Lipid Profile
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) | HFD + Positive Control |
|---|---|---|---|---|---|
| Triglycerides (mg/dL) | 50 - 80 | 120 - 180 | 80 - 120 | 60 - 100 | 100 - 150 |
| Total Cholesterol (mg/dL) | 80 - 110 | 180 - 250 | 150 - 200 | 120 - 170 | 160 - 220 |
| HDL-C (mg/dL) | 40 - 60 | 30 - 50 | 40 - 55 | 45 - 65 | 35 - 50 |
| NEFA (mmol/L) | 0.3 - 0.6 | 0.8 - 1.2 | 0.5 - 0.8 | 0.4 - 0.7 | 0.6 - 0.9 |
Experimental Protocols: Key Methodologies
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose disposal and insulin sensitivity.
Procedure:
-
Fast mice for 6 hours (with access to water).
-
Record baseline body weight.
-
Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer a 2 g/kg dose of glucose solution (e.g., 20% D-glucose in sterile saline) via oral gavage.
-
Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
Calculate the area under the curve (AUC) for glucose excursion.
Figure 2: Workflow for an Oral Glucose Tolerance Test (OGTT).
Conclusion
This document provides a representative framework for the long-term preclinical evaluation of this compound or similar dual PPARα/γ agonists. The provided protocols and expected outcomes are based on published data for analogous compounds and should be adapted based on the specific research questions and preliminary data. Careful monitoring and adherence to ethical guidelines for animal research are paramount for the successful execution of these studies.
References
- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. droracle.ai [droracle.ai]
- 4. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results in Reglitazar experiments
Welcome to the technical support center for Reglitazar experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as JTT-501) is a non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ).[1][2] As a dual agonist, it is designed to combine the glucose-lowering effects of PPARγ activation with the lipid-lowering benefits of PPARα activation.[2] PPARs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Q2: Why am I seeing significant variability in my dose-response curves for this compound?
Inconsistent dose-response curves in this compound experiments can stem from several factors:
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. Precipitation of the compound at higher concentrations can lead to a plateau or drop in the observed effect, which may not be due to a true biological response. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your assay medium. It is also crucial to use fresh dilutions for each experiment, as repeated freeze-thaw cycles can lead to degradation.
-
Cytotoxicity at High Concentrations: At higher concentrations, this compound may induce cytotoxicity, leading to a decrease in reporter gene signal or other assay readouts that are dependent on cell viability. It is essential to perform a cytotoxicity assay in parallel with your functional assays to identify the concentration range where this compound is non-toxic to your specific cell line.
-
Cell Line Variability: Different cell lines can have varying expression levels of PPARα and PPARγ, as well as different complements of co-activator and co-repressor proteins. This can lead to differences in the potency and efficacy of this compound. It is recommended to characterize the expression of PPAR isoforms in your chosen cell line.
-
Serum Lot-to-Lot Variability: Some lots of fetal bovine serum (FBS) may contain endogenous PPAR ligands that can interfere with the assay and contribute to high background or variable results. Using charcoal-stripped FBS can help to minimize this variability.
Q3: My in vitro results with this compound are not translating to my in vivo animal models. What could be the reason?
Discrepancies between in vitro and in vivo results are a common challenge in drug development. For PPAR agonists like this compound, several factors can contribute to this:
-
Species-Specific Differences in PPAR Activity: The ligand-binding domains of PPARα and PPARγ can differ between species, leading to variations in binding affinity and activation by the same compound.
-
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your animal model will significantly impact its in vivo efficacy. Poor bioavailability or rapid metabolism can lead to lower than expected exposure at the target tissue.
-
Off-Target Effects: In an in vivo system, this compound may interact with other targets besides PPARα and PPARγ, leading to unexpected phenotypes. For example, some dual PPAR agonists have been associated with adverse effects such as fluid retention, weight gain, and changes in serum creatinine in clinical and preclinical studies.
Q4: What are some known adverse effects of dual PPARα/γ agonists that I should be aware of in my experiments?
While specific adverse event data for this compound's discontinued clinical trials are not extensively published, the class of dual PPARα/γ agonists has been associated with certain safety concerns in preclinical and clinical development. These include:
-
Fluid Retention and Edema: A known side effect of some PPARγ agonists.
-
Weight Gain: Often associated with the adipogenic effects of PPARγ activation.
-
Increased Serum Creatinine: Observed with some dual agonists, potentially indicating an effect on renal function.
-
Carcinogenicity in Rodents: Ragaglitazar, a similar dual PPAR agonist, was noted to have carcinogenic effects in the rodent urinary bladder.
Troubleshooting Guides
Inconsistent Results in PPAR Reporter Gene Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Activation of Reporter Gene | 1. This compound Insolubility or Degradation: Compound is not in solution at the tested concentrations. | - Ensure this compound is fully dissolved in 100% DMSO before preparing working solutions. - Prepare fresh dilutions for each experiment. - Visually inspect for precipitation after dilution in aqueous media. |
| 2. Inappropriate Cell Line: Low or absent expression of PPARα or PPARγ in the chosen cell line. | - Verify PPAR isoform expression in your cell line via qPCR or Western blot. - Consider using a cell line known to be responsive to PPAR agonists (e.g., HepG2, 3T3-L1). | |
| 3. Suboptimal Assay Conditions: Insufficient incubation time or incorrect plasmid concentrations (for transient transfections). | - Optimize incubation time with this compound (typically 16-24 hours). - Titrate the amount of reporter and expression plasmids to achieve a good signal-to-noise ratio. | |
| High Background Signal | 1. Endogenous PPAR Activation: Serum components or other media additives are activating the reporter. | - Use charcoal-stripped FBS to remove endogenous lipophilic molecules. - Use phenol red-free media, as phenol red can have weak estrogenic activity. |
| 2. Off-Target Effects: this compound is activating the reporter through a PPAR-independent mechanism. | - Use a PPAR antagonist (e.g., GW9662 for PPARγ) to confirm that the observed activation is PPAR-dependent. - Test this compound on a parental cell line lacking the PPAR reporter construct. | |
| Inconsistent Dose-Response Curves | 1. Cytotoxicity: High concentrations of this compound are causing cell death. | - Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTox™ Green) in parallel with the reporter assay. - Limit the maximum concentration of this compound to a non-toxic level. |
| 2. DMSO Toxicity: Final DMSO concentration in the assay is too high. | - Ensure the final DMSO concentration is typically ≤ 0.1%. Determine the tolerance of your specific cell line. |
Variability in Adipocyte Differentiation Assays (e.g., using 3T3-L1 cells)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor or Incomplete Differentiation | 1. Suboptimal Cell Culture Conditions: Cells are not reaching the required confluence or are passaged too many times. | - Ensure 3T3-L1 cells are grown to 100% confluence and maintained for 2 days post-confluence before inducing differentiation. - Use low-passage 3T3-L1 cells, as their differentiation potential decreases with increasing passage number. |
| 2. Ineffective Differentiation Cocktail: The combination of insulin, dexamethasone, and IBMX is not sufficiently potent. | - Optimize the concentrations of the differentiation cocktail components. - Consider adding a potent PPARγ agonist like rosiglitazone as a positive control for differentiation. | |
| High Variability in Lipid Accumulation | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells leads to variable differentiation. | - Ensure a homogenous single-cell suspension before seeding. - Check for even cell distribution across the plate after seeding. |
| 2. Inconsistent Treatment Application: Variability in the timing or concentration of this compound addition. | - Use a multichannel pipette for adding reagents to minimize timing differences. - Ensure accurate and consistent dilutions of this compound. | |
| Unexpected Effects on Cell Morphology | 1. Cytotoxicity: this compound is causing cell detachment or death. | - Perform a cytotoxicity assay at the concentrations used for differentiation. - Visually inspect cells daily for signs of stress or death. |
Data Presentation
Table 1: Comparative Potency of Dual PPARα/γ Agonists in In Vitro Reporter Assays
| Compound | PPARα EC₅₀ | PPARγ EC₅₀ | Cell Line |
| Saroglitazar | 0.65 pM | 3 nM | HepG2 |
| Aleglitazar | 5 nM | 9 nM | Not Specified |
| Tesaglitazar | 3.6 µM (human) | 0.2 µM | CV-1 / HEK293 |
| This compound | Data not consistently available in public literature | Data not consistently available in public literature |
Note: EC₅₀ values can vary significantly based on the cell line and assay conditions used.
Experimental Protocols
Detailed Methodology for a PPARγ Reporter Gene Assay
This protocol describes a typical luciferase-based reporter assay to measure the activation of PPARγ by this compound.
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluence on the day of transfection.
-
Culture in DMEM supplemented with 10% charcoal-stripped FBS.
-
-
Transfection (Day 2):
-
Transfect cells with a PPRE-luciferase reporter plasmid, a PPARγ expression plasmid, and a control plasmid for normalization (e.g., Renilla luciferase). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment (Day 3):
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in phenol red-free DMEM to prepare 2X working concentrations.
-
Remove the transfection medium from the cells and add 100 µL of the this compound working solutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Rosiglitazone).
-
Incubate for 16-24 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay (Day 4):
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀.
-
Detailed Methodology for 3T3-L1 Adipocyte Differentiation
This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes to assess the effect of this compound.
-
Cell Seeding and Growth to Confluence:
-
Seed 3T3-L1 preadipocytes in a multi-well plate in DMEM with 10% calf serum.
-
Grow cells until they reach 100% confluence. Maintain them in this state for an additional 2 days.
-
-
Initiation of Differentiation (Day 0):
-
Replace the growth medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Add this compound at the desired concentrations to the differentiation medium. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
-
-
Maturation of Adipocytes (Day 2 onwards):
-
After 48 hours, replace the differentiation medium with adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the respective treatments (this compound, vehicle, or positive control).
-
Continue to culture the cells for an additional 6-8 days, replacing the medium every 2 days with fresh maintenance medium containing the treatments.
-
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-15 minutes to visualize lipid droplets.
-
Wash with water and acquire images using a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at ~500 nm.
-
-
Gene Expression Analysis:
-
Harvest cells for RNA extraction and perform qPCR to measure the expression of adipogenic marker genes (e.g., Pparg, Cebpa, Fabp4).
-
-
Mandatory Visualizations
Caption: this compound's dual PPARα/γ activation pathway.
Caption: General experimental workflow for this compound.
References
Technical Support Center: Optimizing Reglitazar Concentration for Maximal PPAR Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Reglitazar in peroxisome proliferator-activated receptor (PPAR) activation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: Based on reported EC50 values, a good starting point for a dose-response experiment with this compound (also known as Ragaglitazar) is to use a concentration range that brackets the expected EC50. For PPARγ, the EC50 is approximately 324 nM, and for PPARα, it is around 270 nM[1]. Therefore, a concentration range from 1 nM to 10 µM is recommended to capture the full dose-response curve.
Q2: What is the best solvent for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO)[2][3]. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 50-100 mg/mL) and then dilute it to the final working concentrations in your cell culture medium[2][3]. To aid dissolution, sonication can be used.
Q3: How can I be sure that the observed effects are specific to PPAR activation?
A3: To confirm the specificity of this compound's effects, you can include several controls in your experiment. One approach is to use a known PPAR antagonist, such as GW9662 for PPARγ, to see if it can block the activation induced by this compound. Additionally, you can perform your assay in a parental cell line that does not express PPARs to check for off-target effects.
Q4: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
A4: High concentrations of any compound can lead to cytotoxicity, which can interfere with the assay results. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your PPAR activation experiment. This will help you determine the concentration at which this compound becomes toxic to your cells, allowing you to distinguish between a true decrease in PPAR activation and a decrease due to cell death.
Q5: How can I differentiate between PPARα and PPARγ activation by a dual agonist like this compound?
A5: To dissect the contribution of each PPAR isoform to the observed effects of this compound, you can use cell lines that selectively express either PPARα or PPARγ. Alternatively, you can use isoform-specific PPAR antagonists. By comparing the results in the presence and absence of these specific inhibitors, you can infer the relative contribution of each isoform to the overall activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low PPAR activation | Compound Insolubility: this compound may not be fully dissolved in the culture medium. | Ensure the compound is completely dissolved in DMSO before diluting it in the medium. Prepare fresh dilutions for each experiment to avoid degradation from freeze-thaw cycles. |
| Inappropriate Cell Line: The cell line used may not express sufficient levels of PPARs. | Use a cell line known to express the PPAR isoform of interest (e.g., HepG2 for PPARα) or transfect cells with a vector expressing the PPAR. | |
| Suboptimal Assay Conditions: Incubation time or compound concentration may not be optimal. | Optimize the incubation time (typically 18-24 hours) and perform a dose-response experiment to find the optimal concentration. | |
| High background signal | Off-Target Effects: The compound may be activating the reporter gene through a PPAR-independent mechanism. | Use a PPAR antagonist to confirm specificity. Test the compound on a parental cell line that does not express the PPAR of interest. |
| Contamination: Mycoplasma or other microbial contamination can interfere with the assay. | Regularly test your cell cultures for contamination. | |
| Inconsistent dose-response curves | Cytotoxicity: High concentrations of the agonist may be causing cell death. | Perform a cytotoxicity assay in parallel to determine the toxic concentration range of your compound. |
| Ligand-induced Receptor Downregulation: Prolonged exposure to high concentrations of an agonist can lead to the downregulation of the receptor. | Optimize the incubation time and consider shorter exposure times. |
Quantitative Data
The following table summarizes the in vitro potency of this compound (Ragaglitazar) and other common PPAR agonists. The data is presented as EC50 values, which represent the concentration of the agonist that elicits a half-maximal response in a transactivation assay.
| Compound | Target PPAR | EC50 (nM) | Cell Line | Reference |
| Ragaglitazar | PPARα | 270 | - | |
| PPARγ | 324 | - | ||
| Rosiglitazone | PPARγ | 196 | - | |
| WY 14,643 | PPARα | 8100 | - |
Experimental Protocols
Protocol 1: PPAR Luciferase Reporter Gene Assay
This protocol outlines a typical workflow for assessing the activation of PPARs using a luciferase reporter assay.
-
Cell Seeding:
-
Seed cells (e.g., HepG2 or a suitable transfected cell line) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (a known PPAR agonist).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's instructions for your luciferase assay kit.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein content to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: PPAR signaling pathway activation by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Mitigating Potential Off-target Effects of Reglitazar In Vivo
Welcome to the Technical Support Center for Reglitazar. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential off-target effects of this compound during in vivo experiments. The following information is based on the known pharmacology of dual PPARα/γ agonists and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential off-target effects of this compound based on its mechanism of action as a dual PPARα/γ agonist?
A1: As a dual PPARα/γ agonist, this compound's primary on-target effects are insulin sensitization and lipid metabolism regulation.[1][2] However, based on data from other PPAR agonists, particularly those in the thiazolidinedione class, the following potential off-target effects should be considered:
-
Bone Loss: Activation of PPARγ in mesenchymal stem cells can promote adipogenesis at the expense of osteoblastogenesis, potentially leading to decreased bone mineral density and increased fracture risk.[3][4][5]
-
Cardiac Hypertrophy: While some studies suggest PPARγ agonists can inhibit cardiac hypertrophy, others have shown that dual PPARα/γ activation can lead to cardiac dysfunction. This may be due to complex interactions with signaling pathways like PGC-1α and SIRT1.
-
Fluid Retention and Edema: A known side effect of some PPARγ agonists.
-
Renal Effects: Dual PPARα/γ agonists have been reported to cause elevations in serum creatinine, indicating potential renal toxicity.
Q2: Are there any known strategies to counteract the potential bone loss associated with this compound?
A2: While specific data on this compound is limited, studies with other PPARγ agonists suggest that co-administration of agents that inhibit bone resorption could be a potential strategy. For instance, bisphosphonates have been shown to partially counter the deleterious skeletal effects of rosiglitazone in animal models.
Q3: How can I monitor for potential cardiac off-target effects during my in vivo studies with this compound?
A3: Regular monitoring of cardiac function is crucial. Non-invasive methods like echocardiography are recommended to assess parameters such as left ventricular wall thickness, chamber dimensions, fractional shortening, and ejection fraction. Additionally, monitoring cardiac biomarkers may provide early indications of cardiotoxicity.
Q4: What are the key indicators of renal toxicity that I should monitor?
A4: The most common and established biomarkers for drug-induced nephrotoxicity are blood urea nitrogen (BUN) and serum creatinine. An elevation in these markers can indicate a decline in renal function. For more sensitive and earlier detection of kidney injury, novel biomarkers like Kidney Injury Molecule-1 (KIM-1) can also be measured in urine.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Bone Mineral Density (BMD) Observed in Experimental Animals
Possible Cause: Activation of PPARγ by this compound may be shifting the differentiation of mesenchymal stem cells from osteoblasts to adipocytes.
Troubleshooting Steps:
-
Confirm Bone Loss:
-
Perform micro-computed tomography (micro-CT) analysis on femurs or vertebrae to quantify trabecular and cortical bone parameters. Key parameters to assess include Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).
-
Measure serum markers of bone formation (e.g., P1NP, osteocalcin) and resorption (e.g., CTX-I). A decrease in formation markers and/or an increase in resorption markers would support the hypothesis of PPARγ-mediated bone loss.
-
-
Investigate Mechanism:
-
Perform histology on bone sections to visualize changes in osteoblast and adipocyte numbers in the bone marrow.
-
Analyze gene expression in bone tissue for key markers of osteogenesis (e.g., Runx2, Osterix) and adipogenesis (e.g., PPARγ, aP2).
-
-
Mitigation Strategy:
-
Consider a dose-response study to determine if the effect on bone is dose-dependent.
-
Explore co-administration with an anti-resorptive agent, such as a bisphosphonate, to potentially counteract the bone loss.
-
Issue 2: Evidence of Cardiac Hypertrophy or Dysfunction in Treated Animals
Possible Cause: Dual activation of PPARα and PPARγ can lead to complex changes in cardiac metabolism and gene expression, potentially resulting in hypertrophy.
Troubleshooting Steps:
-
Comprehensive Cardiac Assessment:
-
Conduct serial echocardiography to monitor changes in cardiac structure and function over the course of the treatment. Look for increases in left ventricular posterior wall thickness (LVPW), interventricular septum thickness (IVS), and left ventricular mass, along with any changes in ejection fraction (EF) and fractional shortening (FS).
-
Measure heart weight to body weight ratio at the end of the study.
-
-
Molecular Analysis:
-
Examine the expression of cardiac hypertrophy markers (e.g., ANP, BNP, β-MHC) in heart tissue via qPCR or Western blot.
-
Investigate key signaling pathways by measuring the expression and activation of proteins like PGC-1α, SIRT1, and components of the NF-κB pathway.
-
-
Dose and Time-Course Evaluation:
-
Assess if the cardiac effects are dependent on the dose and duration of this compound treatment.
-
Issue 3: Elevated Serum BUN and Creatinine Levels
Possible Cause: Potential direct or indirect renal toxicity associated with dual PPARα/γ agonism.
Troubleshooting Steps:
-
Confirm Renal Impairment:
-
Perform regular monitoring of serum BUN and creatinine levels.
-
Measure urinary albumin-to-creatinine ratio (UACR) as an indicator of glomerular injury.
-
-
Histopathological Examination:
-
Conduct histological analysis of kidney tissue to look for signs of tubular injury, glomerular changes, or interstitial fibrosis.
-
-
Early Detection Markers:
-
If available, measure urinary levels of novel kidney injury biomarkers such as KIM-1, which may provide an earlier indication of nephrotoxicity than BUN and creatinine.
-
-
Evaluate Confounding Factors:
-
Ensure that the observed renal effects are not due to other experimental variables or pre-existing conditions in the animal model.
-
Data Presentation
Table 1: Representative Quantitative Data on Potential Off-Target Effects of PPARγ Agonists (from literature on Rosiglitazone)
| Parameter | Control Group | Rosiglitazone-treated Group | Percent Change | Reference |
| Bone Mineral Density (g/cm²) | ||||
| Femoral Neck | 0.83 ± 0.91 | 0.78 ± 0.88 | ↓ ~6% | |
| Lumbar Spine | 1.05 ± 1.25 | 1.02 ± 1.20 | ↓ ~2.8% | |
| Cardiac Parameters | ||||
| Left Ventricular Mass (indexed) | Varies by model | Increased | Varies | |
| Renal Function | ||||
| Serum Creatinine (mg/dL) | Varies by model | May increase | Varies | |
| Blood Urea Nitrogen (mg/dL) | Varies by model | May increase | Varies |
Note: These values are illustrative and derived from studies on Rosiglitazone. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiac Hypertrophy using Echocardiography in Mice
1. Animal Preparation:
- Anesthetize the mouse using isoflurane (1-2% for maintenance).
- Place the mouse in a supine position on a heated platform to maintain body temperature.
- Remove chest hair using a depilatory cream to ensure good probe contact.
- Monitor heart rate and respiration throughout the procedure.
2. Image Acquisition:
- Apply pre-warmed ultrasound gel to the chest.
- Use a high-frequency linear array transducer (e.g., 30 MHz).
- Obtain two-dimensional parasternal long-axis and short-axis views of the left ventricle (LV).
- From the short-axis view at the level of the papillary muscles, acquire M-mode images.
3. Data Analysis:
- Measure the following from the M-mode images at end-diastole and end-systole for at least three consecutive cardiac cycles:
- Interventricular septal thickness (IVSd, IVSs)
- LV internal dimension (LVIDd, LVIDs)
- LV posterior wall thickness (LVPWd, LVPWs)
- Calculate the following parameters:
- Fractional Shortening (FS %) = [(LVIDd - LVIDs) / LVIDd] x 100
- Ejection Fraction (EF %) (using appropriate formulas, often software-calculated)
- LV Mass = 1.053 x [(LVIDd + LVPWd + IVSd)³ - LVIDd³]
Protocol 2: Measurement of Serum BUN and Creatinine in Rodents
1. Sample Collection:
- Collect blood from the rodent via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
- Allow the blood to clot at room temperature for 30 minutes.
- Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.
- Collect the supernatant (serum) and store at -80°C until analysis.
2. Assay Procedure:
- Use commercially available colorimetric assay kits for BUN and creatinine.
- Follow the manufacturer's instructions precisely. This typically involves:
- Preparing standards and samples.
- Adding reagents that react with urea or creatinine to produce a colored product.
- Incubating the reactions for the specified time.
- Measuring the absorbance at the recommended wavelength using a spectrophotometer or plate reader.
3. Data Analysis:
- Generate a standard curve using the absorbance values of the standards.
- Determine the concentration of BUN and creatinine in the samples by interpolating their absorbance values on the standard curve.
- Results are typically expressed in mg/dL.
Protocol 3: Micro-CT Analysis of Bone Mineral Density and Microarchitecture in Rodents
1. Sample Preparation:
- Excise the bone of interest (e.g., femur, tibia, or lumbar vertebrae) and remove all soft tissue.
- Store the bones in 70% ethanol or saline-soaked gauze at 4°C or -20°C.
2. Image Acquisition:
- Use a high-resolution micro-CT scanner.
- Scan the bone using an appropriate voxel size (e.g., 10-20 µm for mouse femurs).
- Include a calibration phantom with known mineral densities to allow for the calculation of bone mineral density (BMD).
3. Image Analysis:
- Reconstruct the 3D images from the scan data.
- Define a region of interest (ROI) for both trabecular and cortical bone. For a femur, a common trabecular ROI is in the distal metaphysis, starting just below the growth plate and extending proximally for a defined distance. The cortical ROI is typically in the mid-diaphysis.
- Apply a global threshold to segment the bone from the background.
- Calculate the following 3D morphometric parameters for trabecular bone:
- Bone Volume Fraction (BV/TV)
- Trabecular Number (Tb.N)
- Trabecular Thickness (Tb.Th)
- Trabecular Separation (Tb.Sp)
- Calculate the following for cortical bone:
- Cortical Thickness (Ct.Th)
- Cortical Bone Area (Ct.Ar)
- Total Cross-sectional Area (Tt.Ar)
- Bone Mineral Density (BMD)
Mandatory Visualizations
References
- 1. PPAR Gamma Activity and Control of Bone Mass in Skeletal Unloading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 3. Resolving the Two “Bony” Faces of PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic and pharmacologic suppression of PPARγ enhances NELL-1-stimulated bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peroxisome proliferator-activated receptor (PPAR) alpha agonist fenofibrate maintains bone mass, while the PPAR gamma agonist pioglitazone exaggerates bone loss, in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reglitazar Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with essential information for dissolving and using Reglitazar in in vitro assays. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. It is a powerful polar aprotic solvent capable of dissolving many poorly water-soluble compounds.[1]
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: How should I store the this compound stock solution?
A3: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity.[1] However, the tolerance to DMSO can vary between cell lines, so it is advisable to run a vehicle control (media with the same final DMSO concentration without this compound) to assess its effect on your specific cells.
Q5: Can I dissolve this compound directly in cell culture medium or phosphate-buffered saline (PBS)?
A5: Direct dissolution of this compound in aqueous solutions like cell culture media or PBS is not recommended due to its poor water solubility. This can lead to the formation of precipitates, resulting in an inaccurate final concentration and potentially adverse effects on the cells.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound upon dilution of the DMSO stock solution into aqueous cell culture media is a common issue. The following table outlines potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding stock solution to media. | Supersaturation: The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment. | - Lower the final concentration of this compound in the cell culture medium.- Increase the volume of the cell culture medium relative to the stock solution volume.- Perform a serial dilution of the stock solution in the medium. |
| Temperature Shock: A large temperature difference between the DMSO stock (often at room temperature or warmer) and the cold cell culture medium can cause the compound to precipitate. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.- Add the stock solution dropwise while gently swirling the medium to facilitate mixing. | |
| Precipitate appears over time during incubation. | Instability in Media: Components in the cell culture medium (e.g., salts, proteins in serum) can interact with this compound, reducing its solubility over time. | - Reduce the serum concentration in your media if experimentally feasible.- Consider using a serum-free medium for the duration of the treatment.- Decrease the incubation time if possible. |
| Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, leading to precipitation. | - Ensure proper humidification of the cell culture incubator.- Use culture plates with lids and ensure they are properly sealed. | |
| Inconsistent experimental results. | Incomplete Dissolution of Stock: The initial DMSO stock solution was not fully dissolved. | - Visually inspect the stock solution for any undissolved particles before use.- If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution. |
| Adsorption to Plastics: The compound may be adsorbing to the surface of plastic labware (e.g., pipette tips, tubes, plates). | - Use low-adhesion plasticware.- Prepare working solutions immediately before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 392.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh 3.924 mg of this compound powder.
-
Dissolution: Add 1 mL of anhydrous DMSO to the weighed this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)
-
Sterile tubes for dilution
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture medium. For example, to make 10 mL of a 10 µM working solution:
-
(V1)(10 mM) = (10 mL)(10 µM)
-
(V1)(10,000 µM) = (10,000 µL)(10 µM)
-
V1 = 10 µL of the 10 mM stock solution.
-
-
Dilution: Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the stock solution, gently invert or swirl the tube to ensure homogenous mixing. Avoid vigorous vortexing which can cause foaming of the medium.
-
Application to Cells: Use the freshly prepared working solution to treat your cells.
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing and using this compound in in vitro experiments.
Caption: Workflow for preparing and using this compound in cell culture experiments.
This compound Signaling Pathway
This compound is an agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPARgamma (PPARγ). Upon activation, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway plays a crucial role in lipid metabolism and glucose homeostasis.
Caption: Simplified signaling pathway of this compound via PPARα/γ activation.
References
Technical Support Center: Overcoming Resistance to Reglitazar Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Reglitazar treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2][3][4] As a PPAR agonist, it enhances insulin sensitivity, lowers blood glucose, and regulates lipid metabolism.[4] PPARs are ligand-activated transcription factors that regulate the expression of genes involved in glucose and lipid metabolism.
Q2: My cell line is not responding to this compound treatment. What are the potential reasons?
Lack of response to this compound can stem from several factors:
-
Intrinsic Resistance: The cell line may inherently lack the necessary cellular machinery for this compound to exert its effects. This could include low or absent expression of PPARα or PPARγ.
-
Acquired Resistance: Cells can develop resistance over time through various mechanisms, such as mutations in the PPAR receptors, alterations in downstream signaling pathways, or increased drug efflux.
-
Experimental Issues: Problems with the experimental setup, such as incorrect drug concentration, degradation of the compound, or issues with cell culture conditions, can lead to an apparent lack of response.
Q3: Could the expression levels of PPARα and PPARγ in my cell line affect this compound's efficacy?
Yes, the expression levels of PPARα and PPARγ are critical for this compound's activity. As a dual agonist, its effects are mediated through these receptors. Cell lines with low or no expression of these receptors are likely to exhibit intrinsic resistance. It is advisable to quantify the expression of PPARα and PPARγ in your cell line using techniques like qPCR or Western blotting.
Troubleshooting Guides
Issue 1: No significant cytotoxicity or expected phenotypic effect is observed after this compound treatment.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Drug Inactivity | 1. Confirm the identity and purity of your this compound compound. 2. Test a positive control compound with a known mechanism of action to ensure the assay is working correctly. 3. Prepare fresh drug dilutions for each experiment to avoid degradation. |
| Cell Resistance | 1. Assess Receptor Expression: Quantify PPARα and PPARγ mRNA and protein levels. 2. Increase Concentration: Perform a dose-response experiment with a wider range of this compound concentrations. 3. Time-Course Experiment: The desired effect may require longer exposure. Conduct a time-course experiment to determine the optimal treatment duration. |
| Drug Binding to Serum | Components in the culture medium's serum can bind to and inactivate the compound. Consider reducing the serum concentration if your cells can tolerate it. |
| Cell Culture Health | Ensure you are using healthy, exponentially growing cells at the correct passage number. |
Issue 2: High variability between replicate wells in cell viability assays.
Possible Cause & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Pipetting Errors | 1. Calibrate pipettes regularly. 2. Use fresh pipette tips for each replicate. |
| Uneven Cell Plating | 1. Ensure a single-cell suspension before plating. 2. Automate cell plating if possible to improve consistency. 3. Avoid "edge effects" by filling outer wells with sterile PBS or media. |
| Incomplete Reagent Mixing | Gently but thoroughly mix after adding assay reagents, avoiding bubble formation. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating this compound resistance.
Potential Mechanisms of Drug Resistance
Caption: General mechanisms of drug resistance in cancer cells.
Hypothetical Quantitative Data
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) | Fold Resistance |
| Sensitive Line (Parental) | 15.2 ± 2.1 | 1.0 |
| Resistant Line (Reg-R) | 128.5 ± 9.8 | 8.5 |
Table 2: Relative mRNA Expression of PPARs and Efflux Pumps in Resistant Cells (Hypothetical Data)
| Gene | Fold Change in Resistant vs. Sensitive Cells |
| PPARA | 0.8 ± 0.1 |
| PPARG | 0.5 ± 0.05 |
| ABCB1 (MDR1) | 12.3 ± 1.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Extract total RNA from both sensitive and resistant cells treated with this compound or vehicle control.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, primers for your target genes (e.g., PPARA, PPARG, ABCB1), and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression between resistant and sensitive cells.
Protocol 3: Western Blot for Protein Expression Analysis
-
Protein Extraction: Lyse cells to extract total protein and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., PPARα, PPARγ, P-glycoprotein) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
References
identifying and minimizing sources of error in Reglitazar studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize sources of error in studies involving Reglitazar (JTT-501), a dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as JTT-501) is a dual agonist for PPARα and PPARγ.[1][2] As a PPARα agonist, it is involved in regulating lipid metabolism, while its activity as a PPARγ agonist enhances insulin sensitivity, which can help lower blood glucose.[1]
Q2: What are the known or suspected reasons for the discontinuation of this compound's clinical development?
While specific details regarding the discontinuation of this compound's Phase II clinical trials are not extensively published, it is widely understood that dual PPARα/γ agonists as a class have faced challenges with adverse effects. These include fluid retention, weight gain, edema, and potential cardiovascular safety concerns.[3][4] Several other dual PPAR agonists were discontinued for similar safety reasons.
Q3: What are the most common sources of error in in vitro studies with this compound?
Common sources of error in in vitro assays with PPAR agonists like this compound include:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous buffers, leading to precipitation and inaccurate concentrations.
-
Cell Health and Viability: Unhealthy or overly confluent cells can lead to inconsistent responses.
-
Reagent Quality: Degradation of reagents, including the compound itself, cell culture media, and assay components, can affect results.
-
Pipetting Inaccuracy: Small volume errors can lead to significant concentration changes and high variability.
-
Assay-Specific Interference: The compound may interfere with the detection method of the assay (e.g., autofluorescence in fluorescent assays).
Q4: How can I minimize variability in my cell-based assays with this compound?
To minimize variability:
-
Ensure Proper Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles. Visually inspect for precipitation when diluting into aqueous assay buffers.
-
Maintain Consistent Cell Culture Practices: Use cells at a consistent and optimal passage number and seeding density. Regularly check for mycoplasma contamination.
-
Use Master Mixes: Prepare master mixes of reagents to be added to all wells to minimize pipetting errors between wells.
-
Incorporate Proper Controls: Always include vehicle controls (e.g., DMSO), positive controls (a known PPARα/γ agonist), and negative controls.
-
Optimize Assay Conditions: Carefully optimize incubation times, reagent concentrations, and cell seeding densities.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Reporter Assays
Table 1: Troubleshooting Inconsistent Cell-Based Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect wells for precipitate after adding this compound. - Decrease the final concentration of this compound. - Increase the final DMSO concentration slightly (ensure it doesn't exceed 0.5% and is consistent across all wells). |
| Cell Seeding Inconsistency | - Ensure a single-cell suspension before seeding. - Use a calibrated multichannel pipette or automated cell dispenser. - Avoid using the outer wells of the plate which are prone to evaporation ("edge effect"). Fill these with sterile PBS or media. |
| Variable Transfection Efficiency (for transient assays) | - Optimize the DNA to transfection reagent ratio. - Use a positive control plasmid (e.g., constitutively expressing reporter) to assess transfection efficiency. - Consider generating a stable cell line. |
| Reagent Degradation | - Prepare fresh aliquots of critical reagents. - Avoid repeated freeze-thaw cycles of this compound and other sensitive reagents. |
| Incubator Fluctuations | - Ensure stable temperature and CO2 levels in the incubator. - Avoid opening the incubator door frequently during the experiment. |
Issue 2: High Background Signal in PPAR Binding Assays
Table 2: Troubleshooting High Background in Binding Assays
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding of Radioligand | - Decrease the concentration of the radiolabeled ligand. - Increase the concentration of the unlabeled competitor used to define non-specific binding. - Add a non-specific protein like bovine serum albumin (BSA) to the binding buffer. |
| Hydrophobic Interactions with Assay Plastics | - Use low-protein-binding plates and pipette tips. - Pre-coat plates with a blocking agent like BSA. |
| Insufficient Washing | - Increase the number and/or volume of wash steps. - Ensure the wash buffer is cold to slow dissociation of specifically bound ligand. |
| Contaminated Reagents | - Prepare fresh buffers and filter-sterilize. |
Issue 3: Observing Edema-like Effects or Fluid Retention in Animal Studies
Table 3: Investigating Fluid Retention in Animal Models
| Potential Cause | Troubleshooting/Investigative Steps |
| On-Target PPARγ-mediated Effect | - This is a known class effect of potent PPARγ agonists. - Monitor for changes in body weight, fluid intake, and urine output. - Measure hematocrit levels; a decrease can indicate plasma volume expansion. |
| Dose-Related Toxicity | - Perform a dose-response study to identify the minimum effective dose and a potential threshold for this side effect. |
| Off-Target Effects | - Investigate potential interactions with other receptors or ion channels involved in fluid homeostasis. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Rat Model of Insulin Resistance
This protocol is based on studies of JTT-501 in Zucker fatty rats and high-fat diet-fed rats.
-
Animal Model: Male Zucker fatty rats or Sprague-Dawley rats on a high-fat diet.
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups.
-
Compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing: Administer this compound orally via gavage once daily for the duration of the study (e.g., 7-21 days). Doses used in previous studies ranged from 10-100 mg/kg/day.
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Collect blood samples at baseline and at the end of the study to measure plasma glucose, insulin, and lipid profiles.
-
-
Terminal Procedures:
-
At the end of the study, perform a euglycemic-hyperinsulinemic clamp study to assess insulin sensitivity.
-
Collect tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis (e.g., gene expression, protein analysis).
-
Protocol 2: PPARγ Ligand Binding Assay
This is a general protocol for a competitive binding assay, which has been used for JTT-501.
-
Reagents:
-
Purified recombinant PPARγ ligand-binding domain (LBD).
-
Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone).
-
Assay buffer (e.g., phosphate buffer containing BSA).
-
Unlabeled this compound (as the competitor).
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, add a constant amount of PPARγ LBD and the radiolabeled ligand to each well.
-
Add increasing concentrations of unlabeled this compound to displace the radiolabeled ligand.
-
Include wells with an excess of a known unlabeled PPARγ agonist to determine non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using a filter plate).
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50, which can be converted to a Ki (inhibition constant).
-
Visualizations
Caption: this compound signaling pathway.
Caption: this compound experimental workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. Role of JTT-501, a new insulin sensitiser, in restoring impaired GLUT4 translocation in adipocytes of rats fed a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of peroxisome proliferator-activated receptor-alpha and -gamma agonist, JTT-501, on diabetic complications in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Enhancing the Therapeutic Index of Reglitazar
Welcome to the technical support center for researchers working with Reglitazar and other dual PPARα/γ agonists. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts. Given that the clinical development of this compound was discontinued, this guide also draws on data from other dual PPARα/γ agonists to provide a broader context for enhancing the therapeutic index of this class of compounds.
Frequently Asked Questions (FAQs)
This section addresses common issues that researchers may encounter during their in vitro and in vivo experiments with this compound and similar compounds.
Compound Handling and Formulation
-
Question: My this compound solution is precipitating in the cell culture medium. What can I do?
-
Answer: Poor aqueous solubility is a common issue with many small molecule agonists.[1]
-
Initial Dissolution: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions.
-
Final Solvent Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation.[2]
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as creating amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS) to improve solubility and bioavailability.[3]
-
BSA Conjugation: In some in vitro assays, using bovine serum albumin (BSA) in the medium can help maintain the solubility of hydrophobic compounds.
-
-
-
Question: How should I store my this compound stock solutions?
-
Answer: Prepare concentrated stock solutions in an appropriate solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -20°C or -80°C for long-term stability. For short-term use, a stock solution can be stored at 4°C for a few days, protected from light.
-
In Vitro Assay Troubleshooting
-
Question: I am not observing any significant activation in my PPARα/γ reporter assay. What are the possible reasons?
-
Answer:
-
Compound Insolubility: As mentioned above, precipitation of the compound can lead to a lack of activity. Visually inspect your assay plates for any signs of precipitation.
-
Cell Line Suitability: Ensure that the cell line you are using expresses sufficient levels of PPARα and PPARγ. You may need to use cells that are transiently or stably transfected with the receptors.
-
Assay Conditions: Optimize the incubation time and concentration of this compound. A full dose-response curve should be generated to determine the optimal effective concentration (EC50).
-
Reagent Quality: Verify the integrity of your reporter plasmids and the efficiency of your transfection protocol. Using a positive control, such as a known potent dual PPARα/γ agonist, is crucial for validating the assay setup.
-
-
-
Question: My glucose uptake assay shows high background fluorescence. How can I troubleshoot this?
-
Answer: High background can obscure the actual signal. Consider the following:
-
Probe Concentration: Titrate the fluorescent glucose analog (e.g., 2-NBDG) to find the optimal concentration that gives a good signal-to-noise ratio.[2]
-
Washing Steps: Increase the number and duration of washing steps after incubating with the fluorescent probe to remove any unbound analog.[2]
-
Autofluorescence: Use phenol red-free medium during the assay, as phenol red can contribute to background fluorescence. Also, include a control of unstained cells to measure and subtract the cellular autofluorescence.
-
Specificity Controls: To ensure the measured uptake is transporter-mediated, include a control group treated with a known glucose transporter inhibitor, such as cytochalasin B.
-
-
-
Question: I am observing cytotoxicity at higher concentrations of this compound in my functional assays. How does this affect my results?
-
Answer: Cytotoxicity can confound the results of functional assays, leading to a decrease in signal that is not related to the specific mechanism of action. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to determine the concentration range where the compound is not toxic. The 50% cytotoxic concentration (CC50) should be determined and compared to the EC50 to calculate the in vitro therapeutic index (Selectivity Index = CC50/EC50).
-
Strategies to Enhance Therapeutic Index
The primary challenge in the development of dual PPARα/γ agonists has been to separate the desired therapeutic effects (improved insulin sensitivity and lipid profile) from the adverse effects (including weight gain, edema, and potential carcinogenicity).
Key Strategies:
-
Selective PPARγ Modulation (SPPARM): The goal is to develop compounds that are partial agonists of PPARγ. These SPPARMs would ideally retain the insulin-sensitizing effects while having a reduced potential for adipogenesis and other side effects associated with full PPARγ activation.
-
Balanced PPARα/γ Activity: Achieving a balanced activation of both PPARα and PPARγ may provide a better efficacy and safety profile compared to compounds that are heavily skewed towards one receptor.
-
Tissue-Specific Targeting: Designing molecules that preferentially accumulate in and act on target tissues (e.g., liver, skeletal muscle) while having minimal effects on tissues associated with adverse events (e.g., adipose tissue, bone) could significantly improve the therapeutic index.
-
Off-Target Effect Mitigation: The discontinuation of several dual PPAR agonists was due to compound-specific toxicities, suggesting off-target effects. Comprehensive in vitro toxicology screening can help identify and mitigate these off-target liabilities early in development.
Data Presentation
The following tables summarize preclinical and clinical data for dual PPARα/γ agonists, which can serve as a reference for what to expect from a compound like this compound.
Table 1: Preclinical Efficacy of Dual PPARα/γ Agonists
| Compound | Model | Key Efficacy Endpoints | Reference |
| Saroglitazar | db/db mice | Dose-dependent reduction in serum triglycerides, free fatty acids, and glucose. ED50 for glucose reduction: 0.19 mg/kg. | |
| Zucker fa/fa rats | Significant reduction in serum triglycerides (up to 90%) and systolic blood pressure. Increased serum adiponectin levels. | ||
| Ragaglitazar | ob/ob mice | Significant reduction in plasma glucose, triglycerides, and insulin. | |
| High-fat-fed rats | ED50 for triglyceride and cholesterol lowering: 3.95 mg/kg and 3.78 mg/kg, respectively. |
Table 2: Clinical Efficacy of Dual PPARα/γ Agonists (24 weeks treatment)
| Compound (Dose) | Change in Triglycerides | Change in LDL-C | Change in HDL-C | Change in HbA1c | Reference |
| Saroglitazar (4 mg) | -45.0% | -5.0% | Data not consistently reported as significant increase | -0.3% | |
| Ragaglitazar (4 mg) | -62.0% | -14.0% | +31.0% | -1.3% | |
| Pioglitazone (45 mg) | -15.5% | +1.6% | Data not consistently reported as significant increase | -0.3% |
Table 3: In Vitro Potency of Saroglitazar
| Receptor | EC50 | Assay System | Reference |
| Human PPARα | 0.65 pM | PPAR transactivation assay in HepG2 cells | |
| Human PPARγ | 3 nM | PPAR transactivation assay in HepG2 cells |
Experimental Protocols
1. Dual Luciferase Reporter Assay for PPARα/γ Activity
This protocol is for determining the activation of PPARα and PPARγ by this compound in a cell-based assay.
-
Principle: Cells are co-transfected with a plasmid expressing the ligand-binding domain of either PPARα or PPARγ fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence. A second reporter plasmid expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency. Activation of the PPAR receptor by a ligand leads to the expression of firefly luciferase.
-
Materials:
-
HEK293T or other suitable cell line
-
DMEM with 10% FBS
-
Expression plasmids for GAL4-PPARα-LBD and GAL4-PPARγ-LBD
-
Reporter plasmid pG5-luc (firefly luciferase)
-
Normalization plasmid pRL-TK (Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound and a positive control agonist
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-PPAR LBD expression plasmid, the pG5-luc reporter plasmid, and the pRL-TK normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement:
-
Add Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity.
-
Subsequently, add Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. 2-NBDG Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in an insulin-sensitive cell line, such as 3T3-L1 adipocytes.
-
Principle: Differentiated 3T3-L1 adipocytes are treated with this compound to induce the expression of genes involved in glucose metabolism. The cells are then incubated with 2-NBDG, a fluorescent glucose analog, and the amount of 2-NBDG taken up by the cells is quantified using a fluorescence plate reader or flow cytometer.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM with 10% FBS
-
This compound
-
Insulin (as a positive control for stimulating glucose uptake)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat differentiated 3T3-L1 adipocytes with various concentrations of this compound for 24-48 hours.
-
Glucose Starvation: Wash the cells twice with warm KRPH buffer and then incubate them in KRPH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
Stimulation: For an acute stimulation control, treat a set of wells with insulin (e.g., 100 nM) for 15-30 minutes.
-
2-NBDG Incubation: Add KRPH buffer containing 2-NBDG (final concentration of 50-100 µM) to all wells and incubate for 30-60 minutes at 37°C.
-
Signal Termination: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRPH buffer to stop the uptake and remove extracellular fluorescence.
-
Measurement:
-
Plate Reader: Add KRPH buffer to the wells and measure the fluorescence (Excitation/Emission ~485/535 nm).
-
Flow Cytometry: Detach the cells and resuspend them in KRPH buffer for analysis.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the protein content of the cells in parallel wells. Compare the glucose uptake in this compound-treated cells to the vehicle control.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of this compound.
-
Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cell line of interest (e.g., HepG2 for hepatotoxicity)
-
DMEM with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours. Include a vehicle control and a positive control for cytotoxicity.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.
-
Visualizations
Signaling Pathway
Caption: PPARα/γ signaling pathway activated by this compound.
Experimental Workflow: In Vitro Assessment of a PPAR Agonist
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship: Strategies for Improving Therapeutic Index
Caption: Strategies to improve the therapeutic index of this compound.
References
This guide provides troubleshooting assistance for researchers encountering adverse events during preclinical studies with Reglitazar. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: We are observing edema and increased body weight in our rodent models treated with this compound. What is the likely cause and how can we investigate this further?
A1: Edema and weight gain are known class effects of PPARγ agonists, primarily due to fluid retention. This compound, as a dual PPARα/γ agonist, may elicit these effects, although some newer-generation agonists have shown a reduced incidence.
Troubleshooting Steps:
-
Confirm and Quantify:
-
Routinely monitor and record body weights.
-
Measure fluid intake and urine output to assess for fluid retention.
-
Perform necropsy and weigh key organs (e.g., heart, kidneys, liver) to check for fluid accumulation (organ edema).
-
-
Biochemical Analysis:
-
Analyze serum electrolytes (sodium, potassium) to identify any imbalances.
-
Measure serum albumin levels, as hypoalbuminemia can contribute to edema.
-
-
Histopathological Examination:
-
Examine tissues from key organs (heart, kidneys) for histopathological evidence of edema or other compound-related findings.
-
Q2: Our preclinical studies are showing elevations in liver enzymes (ALT, AST) in animals treated with this compound. How should we proceed?
A2: Elevation of liver enzymes can indicate potential hepatotoxicity. A thorough investigation is crucial to understand the mechanism and de-risk the compound.
Troubleshooting Steps:
-
Dose-Response Characterization:
-
Evaluate if the enzyme elevations are dose-dependent.
-
Include a lower dose group to identify a potential No-Observed-Adverse-Effect-Level (NOAEL).
-
-
Comprehensive Liver Function Panel:
-
In addition to ALT and AST, measure other markers of liver function and injury, such as alkaline phosphatase (ALP), total bilirubin, and gamma-glutamyl transferase (GGT).
-
-
Histopathology:
-
Conduct detailed histopathological examination of liver tissue to identify the nature of the liver injury (e.g., hepatocellular necrosis, cholestasis, steatosis).
-
-
Mechanism-Based Assays:
-
Investigate potential mechanisms of hepatotoxicity, such as mitochondrial dysfunction or oxidative stress, using in vitro assays with primary hepatocytes.
-
Q3: We have observed a decrease in red blood cell parameters (hematocrit, hemoglobin) in our chronic toxicology studies with this compound. What could be the reason and what are the next steps?
A3: A decrease in red blood cell mass, known as hemodilution, can be a secondary effect of the fluid retention associated with PPARγ agonism.
Troubleshooting Steps:
-
Correlate with Fluid Retention:
-
Analyze the hematology data in conjunction with body weight and fluid balance data. A concurrent increase in plasma volume would support hemodilution as the cause.
-
-
Assess Red Blood Cell Production and Destruction:
-
Perform a reticulocyte count to assess the bone marrow's compensatory response.
-
Measure markers of hemolysis (e.g., bilirubin, lactate dehydrogenase) to rule out red blood cell destruction.
-
-
Examine Bone Marrow:
-
In cases of persistent or severe anemia, a histopathological examination of the bone marrow is warranted to assess erythropoiesis.
-
Data Presentation
Table 1: Hypothetical Dose-Response Relationship of this compound on Body Weight and Liver Enzymes in a 28-day Rodent Study
| Dose Group (mg/kg/day) | Mean Body Weight Gain (%) | Mean ALT (U/L) | Mean AST (U/L) |
| Vehicle Control | 5.2 | 35 ± 8 | 80 ± 15 |
| 1 | 6.1 | 40 ± 10 | 85 ± 18 |
| 10 | 12.5 | 85 ± 25 | 150 ± 40 |
| 50 | 25.8 | 250 ± 70 | 480 ± 120 |
| * Statistically significant difference from vehicle control (p < 0.05) |
Table 2: Hypothetical Hematology and Fluid Balance Data in a 90-day Rodent Study with this compound (10 mg/kg/day)
| Parameter | Vehicle Control | This compound (10 mg/kg/day) |
| Hematocrit (%) | 45.2 ± 3.1 | 38.5 ± 2.8 |
| Hemoglobin (g/dL) | 15.1 ± 1.0 | 12.8 ± 0.9 |
| Plasma Volume (mL) | 10.5 ± 1.2 | 13.2 ± 1.5 |
| Urine Output (mL/24h) | 8.2 ± 2.5 | 6.5 ± 2.1 |
| Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: Assessment of In Vivo Fluid Retention
-
Animal Model: Male and female Sprague-Dawley rats (n=10/group).
-
Dosing: Administer this compound or vehicle orally once daily for 14 days.
-
Measurements:
-
Record body weight daily.
-
On day 13, house animals in metabolic cages.
-
Measure 24-hour water consumption and urine volume.
-
Calculate urine specific gravity.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry.
-
Perform a full necropsy and weigh the heart, kidneys, and liver.
-
Protocol 2: Evaluation of Potential Hepatotoxicity
-
Animal Model: Male and female CD-1 mice (n=10/group).
-
Dosing: Administer this compound or vehicle orally once daily for 28 days.
-
Blood Sampling: Collect blood via retro-orbital sinus on days 14 and 28 for clinical chemistry analysis.
-
Analytes: Measure ALT, AST, ALP, total bilirubin, and albumin.
-
Histopathology:
-
At termination, collect liver tissue and fix in 10% neutral buffered formalin.
-
Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of the liver sections.
-
Mandatory Visualizations
Caption: this compound activates PPARα and PPARγ, leading to changes in gene expression that regulate lipid and glucose metabolism.
Caption: A logical workflow for investigating elevated liver enzymes observed during preclinical studies with this compound.
Caption: A standard experimental workflow for conducting an in vivo toxicology study for a compound like this compound.
Validation & Comparative
A Comparative Analysis of Reglitazar and Pioglitazone for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Reglitazar and Pioglitazone, two peroxisome proliferator-activated receptor (PPAR) agonists. While Pioglitazone is an established therapeutic for type 2 diabetes, this compound, a dual PPARα/γ agonist, underwent preclinical and early clinical development. This document synthesizes available data to offer a comparative perspective on their mechanisms, and effects on glycemic and lipid parameters.
Mechanism of Action: A Tale of Two Agonists
Both this compound and Pioglitazone exert their effects by activating PPARs, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism. However, their selectivity for PPAR subtypes differs, leading to distinct pharmacological profiles.
Pioglitazone is a member of the thiazolidinedione (TZD) class and is a selective agonist for PPARγ .[1][2][3] Its primary action is to improve insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[1][4] Activation of PPARγ by Pioglitazone modulates the transcription of genes that control glucose and lipid metabolism, resulting in increased glucose uptake in peripheral tissues and reduced gluconeogenesis in the liver. While its primary target is PPARγ, it has some lesser activity on PPARα.
This compound (also known as Ragaglitazar), on the other hand, is a dual agonist of both PPARα and PPARγ . This dual agonism suggests a broader spectrum of metabolic effects. The PPARγ activation component is responsible for its insulin-sensitizing and glucose-lowering effects, similar to Pioglitazone. The additional activation of PPARα is intended to provide more potent effects on lipid metabolism, particularly in lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol.
Comparative Efficacy: Glycemic Control
Both agents have demonstrated efficacy in improving glycemic control. Clinical data for Pioglitazone is extensive, while data for this compound is based on earlier phase trials before its discontinuation.
Pioglitazone has been shown in numerous clinical trials to significantly reduce HbA1c and fasting plasma glucose (FPG) levels in patients with type 2 diabetes. Treatment with Pioglitazone leads to a notable improvement in insulin sensitivity.
This compound also demonstrated significant reductions in FPG and HbA1c in clinical studies. In a 12-week dose-ranging study, this compound at doses of 1, 4, and 10 mg resulted in significant decreases from baseline in FPG. The glycemic control of 1 mg of this compound was found to be comparable to that of 45 mg of Pioglitazone.
Comparative Efficacy: Lipid Profile
The differing mechanisms of action of this compound and Pioglitazone lead to distinct effects on the lipid profile. The dual PPARα/γ agonism of this compound was expected to provide a more comprehensive improvement in dyslipidemia.
Pioglitazone has beneficial effects on lipid profiles, including a reduction in triglycerides and an increase in HDL cholesterol. However, its effect on low-density lipoprotein (LDL) cholesterol can be variable, with some studies showing an increase.
This compound showed a more robust effect on lipid parameters in clinical trials. Studies reported significant decreases in triglycerides, free fatty acids, apolipoprotein B, and total cholesterol, along with a significant increase in HDL cholesterol. Notably, at higher doses, this compound was also associated with a reduction in LDL cholesterol.
Data Presentation
Table 1: Comparative Effects on Glycemic Control
| Parameter | This compound (1, 4, 10 mg) | Pioglitazone (45 mg) |
| Fasting Plasma Glucose (FPG) | Significant decrease from baseline (-48, -74, -77 mg/dl) | Significant decrease from baseline |
| HbA1c | Significant reduction compared to placebo (-0.5, -1.3, -1.1%) | Significant reduction compared to placebo (-0.3%) |
Table 2: Comparative Effects on Lipid Profile
| Parameter | This compound (1, 4, 10 mg) | Pioglitazone (45 mg) |
| Triglycerides | Significant decrease from baseline (-40, -62, -51%) | Decrease from baseline |
| HDL Cholesterol | Significant increase (20 and 31% for 1- and 4-mg groups) | Increase from baseline |
| LDL Cholesterol | Decrease (-14 and -19% for 4- and 10-mg groups) | Variable; some studies show an increase |
| Total Cholesterol | Decrease (-16 and -15% for 4 and 10 mg) | Variable |
| Free Fatty Acids | Significant decrease (-36, -54, -62%) | Not consistently reported in comparative studies |
| Apolipoprotein B | Significant decrease (-13, -29, -25%) | Not consistently reported in comparative studies |
Experimental Protocols
Detailed experimental protocols for this compound are limited due to its discontinued development. The following provides a general overview based on available clinical trial descriptions.
This compound Clinical Trial Protocol (General Overview)
-
Study Design: A 12-week, double-blind, parallel, randomized, placebo-controlled dose-ranging study with an open Pioglitazone arm.
-
Participants: Hypertriglyceridemic type 2 diabetic subjects.
-
Intervention: Subjects received this compound (0.1, 1, 4, or 10 mg), placebo, or Pioglitazone (45 mg) once daily.
-
Efficacy Parameters: Fasting plasma levels of triglycerides and glucose (FPG), along with other lipid levels, HbA1c, and insulin were measured at baseline and at specified intervals throughout the 12-week period.
Pioglitazone In Vivo Animal Study Protocol (Example)
-
Animal Model: Male Wistar rats maintained on a high-cholesterol fructose (HCF) diet for 15 weeks to induce a metabolic syndrome-like state.
-
Drug Administration: Pioglitazone (3 mg/kg) was suspended in 0.5% methylcellulose and administered daily for the last 4 weeks of the diet via oral gavage.
-
Biochemical Analysis: At the end of the treatment period, serum was collected for the analysis of glucose, insulin, and lipid profiles. Liver tissue was also collected to assess the expression of PPARγ, pro-inflammatory markers, and key molecules in the insulin signaling pathway.
Signaling Pathways and Experimental Workflow
Caption: Comparative signaling pathways of this compound and Pioglitazone.
Caption: Generalized workflow for a comparative in vivo efficacy study.
Adverse Effects
Both Pioglitazone and this compound are associated with class-specific side effects of PPARγ agonists.
Pioglitazone is known to cause fluid retention, peripheral edema, and weight gain. There is also a potential increased risk of heart failure and bone fractures.
This compound has been associated with similar adverse events, including edema and weight gain, particularly at higher doses. Anemia and leukopenia were also reported as common adverse events.
Conclusion
References
Validating the Downstream Targets of Reglitazar: A Comparative Guide to siRNA-Mediated Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Reglitazar, a dual agonist of peroxisome proliferator-activated receptor-gamma (PPARγ) and PPAR-alpha (PPARα), holds promise in the treatment of metabolic disorders by modulating the expression of genes involved in glucose and lipid metabolism. Validating the specific downstream targets of this compound is crucial for understanding its mechanism of action and potential off-target effects. This guide provides a comprehensive comparison of small interfering RNA (siRNA) technology with other target validation methods, supported by experimental data and detailed protocols.
Comparison of Target Validation Methodologies
The selection of a target validation method depends on various factors, including the specific research question, cell type, and available resources. While siRNA-mediated knockdown is a powerful and widely used technique, it is essential to consider its strengths and limitations in comparison to other approaches.
| Method | Principle | Advantages | Disadvantages | Typical Throughput | Cost |
| siRNA | Post-transcriptional gene silencing by introducing double-stranded RNA molecules that trigger the degradation of a specific mRNA. | - High specificity- Relatively easy and fast to implement- Dose-dependent knockdown- Suitable for high-throughput screening | - Transient effect- Potential for off-target effects- Delivery can be challenging in some cell types | High | Moderate |
| shRNA (short hairpin RNA) | Similar to siRNA but delivered via a vector (e.g., plasmid or virus), allowing for stable, long-term knockdown. | - Stable, long-term gene silencing- Can be used to create stable cell lines- Suitable for in vivo studies | - More complex and time-consuming to generate- Potential for insertional mutagenesis with viral vectors | Moderate | Moderate to High |
| CRISPR/Cas9 | Gene editing technology that allows for the permanent disruption (knockout) or modification of a target gene at the DNA level. | - Permanent gene knockout- High specificity- Can be used for gene activation or repression (CRISPRa/i) | - Potential for off-target mutations- Can be toxic to some cells- More technically demanding | Low to Moderate | High |
| Antisense Oligonucleotides | Short, single-stranded nucleic acids that bind to a target mRNA and inhibit its translation. | - Good specificity- Can be chemically modified to improve stability and delivery | - Can have off-target effects- Potentially lower efficiency than siRNA | High | Moderate |
| Small Molecule Inhibitors | Chemical compounds that directly bind to and inhibit the function of a target protein. | - Can provide information on protein function, not just gene expression- Potential for therapeutic development | - Often lack specificity- Can have off-target effects- Development is time-consuming and expensive | High | Varies |
Validating this compound's Downstream Targets with siRNA: A Case Study Approach
While direct and comprehensive studies validating the downstream targets of this compound using siRNA are not extensively published, we can extrapolate from studies on other PPARγ agonists, such as Rosiglitazone, and similar dual PPARα/γ agonists like Tesaglitazar.
A key downstream target of PPARγ activation in adipocytes is Adipose Triglyceride Lipase (ATGL) , an enzyme crucial for the breakdown of triglycerides. Research has shown that treatment of adipocytes with the PPARγ agonist Rosiglitazone leads to a significant increase in ATGL mRNA and protein levels. To confirm that this effect is directly mediated by PPARγ, siRNA-mediated knockdown of PPARγ can be employed.
Hypothetical Experimental Data:
The following table illustrates the expected outcome of an experiment designed to validate ATGL as a downstream target of this compound using siRNA.
| Treatment Group | This compound (1 µM) | PPARγ siRNA | Relative ATGL mRNA Expression (Fold Change) | Relative ATGL Protein Level (Fold Change) |
| 1. Control | - | - | 1.0 | 1.0 |
| 2. This compound | + | - | 3.5 | 2.8 |
| 3. Scrambled siRNA + this compound | + | Scrambled | 3.4 | 2.7 |
| 4. PPARγ siRNA | - | + | 0.4 | 0.5 |
| 5. PPARγ siRNA + this compound | + | + | 1.2 | 1.1 |
This is illustrative data based on expected outcomes.
These hypothetical results would demonstrate that this compound significantly upregulates ATGL expression and that this upregulation is dependent on the presence of PPARγ, thus validating ATGL as a downstream target.
Another important downstream effect of dual PPARα/γ agonists is the induction of "browning" in white adipose tissue, characterized by the increased expression of Uncoupling Protein 1 (UCP1) . Studies with the dual agonist Tesaglitazar have shown a robust increase in UCP1 expression in white fat. siRNA can be used to validate the role of PPARγ and PPARα in this process.
Experimental Protocols
Protocol: siRNA-Mediated Knockdown for Validating a Downstream Target of this compound
This protocol outlines the key steps for validating a putative downstream target of this compound (e.g., ATGL) in a relevant cell line (e.g., 3T3-L1 adipocytes).
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
2. siRNA Transfection:
-
On day 5 of differentiation, transfect mature adipocytes with either a specific siRNA targeting PPARγ or a non-targeting (scrambled) control siRNA.
-
Use a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
A typical final siRNA concentration is 20-50 nM.
3. This compound Treatment:
-
24 hours post-transfection, treat the cells with either vehicle (e.g., DMSO) or this compound at a predetermined optimal concentration (e.g., 1 µM).
-
Incubate for an appropriate duration to observe changes in target gene expression (e.g., 24-48 hours).
4. Sample Collection and Analysis:
-
RNA Isolation and qRT-PCR:
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target gene (e.g., ATGL) and PPARγ. Normalize to a stable housekeeping gene (e.g., GAPDH).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., ATGL), PPARγ, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
5. Data Analysis:
-
Calculate the relative gene and protein expression levels.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatment groups.
Visualizing the Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound signaling pathway in an adipocyte.
Experimental Workflow for siRNA Validation
Caption: Workflow for validating downstream targets of this compound using siRNA.
This guide provides a framework for researchers to effectively utilize siRNA technology in validating the downstream targets of this compound. By combining robust experimental design with a clear understanding of alternative methodologies, scientists can confidently elucidate the molecular mechanisms underlying the therapeutic effects of this promising drug candidate.
A Comparative Analysis of Saroglitazar and Fenofibrate on Triglyceride Reduction
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic interventions for hypertriglyceridemia, a common metabolic disorder characterized by elevated triglyceride levels, peroxisome proliferator-activated receptor (PPAR) agonists have emerged as a cornerstone of treatment. This guide provides a detailed comparative analysis of two prominent PPAR agonists: Saroglitazar, a dual PPARα/γ agonist, and Fenofibrate, a selective PPARα agonist. While the initial query focused on Reglitazar, the available scientific literature offers a more robust and direct comparison between Saroglitazar and Fenofibrate, enabling a comprehensive evaluation of their triglyceride-lowering efficacy and underlying mechanisms. This analysis is supported by data from clinical trials and preclinical studies, presented to aid researchers, scientists, and drug development professionals in their understanding of these therapeutic agents.
Mechanism of Action: A Tale of Two Agonists
Both Saroglitazar and Fenofibrate exert their primary effects by activating PPARs, which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[1] However, their distinct receptor affinities translate into different pharmacological profiles.
Fenofibrate , a well-established fibric acid derivative, functions as a selective PPARα agonist .[2][3][4] Its activation of PPARα in the liver leads to:
-
Increased synthesis of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins.[5]
-
Reduced production of apolipoprotein C-III (Apo C-III), an inhibitor of LPL activity.
-
Enhanced hepatic uptake and β-oxidation of fatty acids.
Collectively, these actions result in the efficient clearance of triglyceride-rich lipoproteins, such as very-low-density lipoprotein (VLDL), from the plasma.
Saroglitazar , a newer agent, is a dual PPARα/γ agonist , with a predominant affinity for PPARα and moderate activity at PPARγ. This dual agonism allows Saroglitazar to not only modulate lipid metabolism via PPARα activation, similar to fenofibrate, but also to improve insulin sensitivity through PPARγ activation. The key mechanisms of Saroglitazar include:
-
PPARα-mediated effects: Similar to fenofibrate, it enhances LPL activity, reduces Apo C-III production, and promotes fatty acid oxidation, leading to a reduction in triglyceride synthesis and secretion.
-
PPARγ-mediated effects: Activation of PPARγ improves insulin sensitivity, which can indirectly contribute to better triglyceride control, particularly in patients with insulin resistance or type 2 diabetes.
Caption: Fenofibrate's activation of PPARα and its downstream effects on triglyceride metabolism.
Caption: Saroglitazar's dual activation of PPARα and PPARγ, impacting both lipid and glucose metabolism.
Comparative Efficacy in Triglyceride Reduction: Clinical Data
Head-to-head clinical trials have provided valuable insights into the comparative efficacy of Saroglitazar and Fenofibrate in reducing triglyceride levels.
| Study | Drug and Dosage | Treatment Duration | Baseline Triglyceride (mg/dL) | Percent Reduction in Triglycerides | Key Findings |
| Randomized Clinical Trial | Saroglitazar 4 mg/day vs. Fenofibrate 160 mg/day | 12 weeks | 500-1500 | Saroglitazar: -55.3% Fenofibrate: -41.1% | Saroglitazar was non-inferior and showed a significantly greater reduction in triglycerides compared to fenofibrate (P=0.048). |
| Comparative Study in Diabetic Dyslipidemia | Saroglitazar 4 mg/day vs. Fenofibrate 200 mg/day | 12 weeks | Not specified | Saroglitazar showed a more profound decrease in triglycerides. | Saroglitazar demonstrated superior glycemic control and dyslipidemia management compared to fenofibrate. |
| Pilot Study in Diabetic Dyslipidemia | Saroglitazar 4 mg + Atorvastatin 10 mg vs. Fenofibrate 200 mg + Atorvastatin 10 mg | 12 weeks | Not specified | No statistically significant difference in triglyceride reduction between the two groups. | Both treatments effectively controlled dyslipidemia. Saroglitazar showed better outcomes in glycemic control. |
These studies collectively suggest that Saroglitazar is at least as effective as, and in some cases more effective than, fenofibrate in lowering triglyceride levels, particularly in patients with high baseline triglycerides and those with diabetic dyslipidemia.
Experimental Protocols: A Glimpse into the Clinical Trials
The methodologies employed in the key comparative clinical trials provide a framework for understanding the evidence base.
Caption: A generalized workflow for a randomized controlled trial comparing Saroglitazar and Fenofibrate.
Key Methodological Aspects of a Representative Randomized Controlled Trial
-
Study Design: A multicenter, randomized, double-blind, double-dummy, active-control, non-inferiority trial.
-
Patient Population: Adult patients with fasting triglyceride levels between 500 and 1500 mg/dL.
-
Intervention: Patients were randomized to receive either Saroglitazar (4 mg daily) or Fenofibrate (160 mg daily) for 12 weeks.
-
Primary Efficacy Endpoint: The percent change in triglyceride levels from baseline to week 12.
-
Safety Assessments: Monitoring of treatment-emergent adverse events.
Conclusion
The comparative analysis of Saroglitazar and Fenofibrate reveals that both are effective in reducing triglyceride levels through the activation of PPARα. Saroglitazar, with its dual PPARα/γ agonism, demonstrates a potential for greater triglyceride reduction, particularly in patient populations with concurrent insulin resistance or type 2 diabetes. The choice between these agents may depend on the specific patient profile, including baseline triglyceride levels, glycemic status, and overall metabolic health. The robust clinical data supporting the efficacy and safety of both agents provide a solid foundation for their use in the management of hypertriglyceridemia. Further research may continue to delineate the long-term cardiovascular benefits of these distinct PPAR agonists.
References
Assessing the Long-Term Safety Profile of Reglitazar in Comparison to Other Glitazones: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of the long-term safety profile of the glitazone class of drugs, with a focus on Reglitazar in relation to its predecessors, Pioglitazone and Rosiglitazone. Due to the limited availability of long-term clinical trial data for this compound, this guide synthesizes preclinical findings and data from shorter-term studies for this compound, while drawing on extensive post-marketing surveillance and large-scale cardiovascular outcome trials for Pioglitazone and Rosiglitazone.
The glitazone class of drugs, agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), has been a cornerstone in the management of type 2 diabetes. However, their long-term safety, particularly concerning cardiovascular events and other serious adverse effects, has been a subject of intense scrutiny. This guide aims to provide an objective comparison to inform ongoing research and drug development efforts.
Comparative Safety Profile: A Tabular Overview
The following tables summarize the key long-term safety findings for Rosiglitazone and Pioglitazone from major clinical trials and meta-analyses. Data for this compound is limited to shorter-term studies and preclinical observations.
Table 1: Cardiovascular Safety Profile
| Adverse Event | Rosiglitazone | Pioglitazone | This compound |
| Myocardial Infarction (MI) | Increased risk observed in some meta-analyses.[1] The RECORD trial, however, did not find a significant increase in the primary endpoint of cardiovascular hospitalization or death.[2][3][4] | No significant increase in risk; some studies suggest a potential benefit in reducing the risk of a composite of all-cause mortality, nonfatal MI, and stroke as a secondary endpoint in the PROactive trial.[5] | No long-term data available. A 12-week study did not report an increased risk of MI. |
| Heart Failure | Increased risk of heart failure, including hospitalization for heart failure, has been consistently reported. | Increased risk of heart failure has been consistently reported. | No long-term data available. Preclinical studies and shorter-term trials have noted the potential for edema, a known precursor to heart failure. |
| Stroke | The RECORD trial did not show a significant difference in stroke risk compared to control. | The PROactive trial showed a trend towards a lower risk of stroke as part of a secondary composite endpoint. | No long-term data available. |
Table 2: Other Key Safety Concerns
| Adverse Event | Rosiglitazone | Pioglitazone | This compound |
| Bladder Cancer | No established link to an increased risk of bladder cancer. | An increased risk of bladder cancer has been associated with long-term use, particularly at higher cumulative doses. | No long-term data available. Preclinical studies for some dual PPAR agonists have raised concerns about bladder neoplasms in rodents. |
| Bone Fractures | Increased risk of fractures, particularly in women. | Increased risk of fractures, particularly in women. | No long-term data available. |
| Weight Gain | Associated with weight gain. | Associated with weight gain. | Associated with weight increase in a 12-week study. |
| Edema | Associated with edema. | Associated with edema. | Associated with edema in a 12-week study. |
| Hepatotoxicity | While the first-generation glitazone, troglitazone, was withdrawn due to hepatotoxicity, Rosiglitazone has not been associated with a significant risk of liver injury. | Pioglitazone has not been associated with a significant risk of liver injury. | No long-term data available. |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the landmark clinical trials is crucial for interpreting their findings.
The PROactive Study (PROspective pioglitAzone Clinical Trial In macroVascular Events)
-
Objective: To assess the effect of pioglitazone on the secondary prevention of macrovascular events in patients with type 2 diabetes who had a history of macrovascular disease.
-
Study Design: A randomized, double-blind, placebo-controlled outcome study.
-
Participants: 5,238 patients with type 2 diabetes and evidence of macrovascular disease.
-
Intervention: Patients were randomized to receive pioglitazone (force-titrated from 15 to 45 mg daily) or a placebo, in addition to their existing glucose-lowering and cardiovascular medications.
-
Primary Endpoint: The primary endpoint was the time to the first occurrence of a composite of all-cause mortality, non-fatal myocardial infarction, stroke, acute coronary syndrome, endovascular or surgical intervention on the coronary or leg arteries, and amputation above the ankle.
-
Duration: The mean follow-up was 34.5 months.
The RECORD Study (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes)
-
Objective: To evaluate the long-term impact of rosiglitazone on cardiovascular outcomes in people with type 2 diabetes.
-
Study Design: A multicenter, randomized, open-label, non-inferiority trial.
-
Participants: 4,447 patients with type 2 diabetes inadequately controlled on metformin or a sulfonylurea.
-
Intervention: Patients were randomized to either add rosiglitazone to their existing therapy or to a combination of metformin and a sulfonylurea.
-
Primary Endpoint: The primary endpoint was the time to the first cardiovascular hospitalization or cardiovascular death.
-
Duration: The mean follow-up was 5.5 years.
Signaling Pathways and Experimental Workflows
PPARγ Signaling Pathway in Adipocytes
Glitazones exert their primary therapeutic effect through the activation of PPARγ, a nuclear receptor highly expressed in adipose tissue.
Caption: Glitazone activation of the PPARγ signaling pathway.
General Workflow of a Cardiovascular Outcome Trial
The assessment of long-term cardiovascular safety for new antidiabetic drugs typically follows a rigorous and lengthy process.
Caption: General workflow for assessing cardiovascular safety.
Conclusion and Future Directions
The long-term safety profiles of Pioglitazone and Rosiglitazone have been extensively characterized, revealing a class-wide risk of heart failure, weight gain, and bone fractures. Notably, Pioglitazone has been associated with an increased risk of bladder cancer, a risk not observed with Rosiglitazone, suggesting drug-specific effects.
For this compound, a comprehensive assessment of its long-term safety is currently hampered by the lack of large-scale, long-duration clinical trial data. While preclinical and early-phase clinical studies provide initial insights, they cannot substitute for robust cardiovascular outcome trials. The observed adverse events of edema and weight gain in a 12-week study are consistent with the known effects of PPARγ activation and warrant careful monitoring in future long-term studies.
Researchers and drug development professionals should prioritize the design and execution of a dedicated cardiovascular outcome trial for this compound to definitively establish its long-term safety profile. Furthermore, ongoing pharmacovigilance and real-world evidence gathering will be critical to understanding its performance in a broader patient population. Until such data becomes available, any comparison of the long-term safety of this compound to other glitazones remains speculative and should be approached with caution.
References
- 1. The cardiovascular safety of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Rosiglitazone evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (RECORD): a multicentre, randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Validating the Insulin-Sensitizing Effects of Reglitazar in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reglitazar (also known as Ragaglitazar) is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), positioning it as a potent insulin-sensitizing agent with additional benefits for lipid metabolism. While extensive data from preclinical animal models and human clinical trials underscore its efficacy, direct experimental validation of its insulin-sensitizing effects in primary human cells remains limited in publicly available literature. This guide provides a comparative framework for researchers aiming to validate the effects of this compound. It objectively compares its mechanism and expected outcomes with established PPARγ agonists, such as Rosiglitazone and Pioglitazone, for which more extensive primary human cell data exists. The guide includes detailed experimental protocols and presents data in a structured format to aid in the design and interpretation of validation studies.
Introduction to this compound and Comparator Compounds
This compound is a member of the "glitazar" class of drugs, which are dual PPARα and PPARγ agonists. This dual activity is intended to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation.[1][2] Established comparator drugs include Rosiglitazone and Pioglitazone, which are primarily PPARγ agonists belonging to the thiazolidinedione (TZD) class. While these comparators provide a benchmark for insulin sensitization, this compound's dual agonism suggests a broader metabolic impact.
Comparative Mechanism of Action
The primary mechanism by which this compound and other glitazones enhance insulin sensitivity is through the activation of PPARγ, a nuclear receptor highly expressed in adipose tissue. Activation of PPARγ leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin signaling in key metabolic tissues like adipose tissue, skeletal muscle, and the liver. The additional activation of PPARα by this compound primarily influences fatty acid oxidation in the liver.
Signaling Pathway of PPARγ Agonists in Insulin Sensitization
Caption: Insulin and PPARγ agonist signaling pathways.
Quantitative Data Comparison
Direct comparative data for this compound in primary human cells is scarce. The following tables summarize available data for comparator compounds in primary human hepatocytes and provide a template for the expected outcomes for this compound.
Table 1: Gene Expression Changes in Primary Human Hepatocytes Treated with PPAR Agonists
| Gene | Function | This compound (Expected) | Rosiglitazone (PPARγ) | Muraglitazar (PPARα/γ) | Tesaglitazar (PPARα/γ) |
| CPT1A | Fatty Acid Oxidation | ↑ | ↔ | ↑ | ↑ |
| PDK4 | Glucose Metabolism | ↑ | ↑ | ↑ | ↑ |
| CD36 | Fatty Acid Uptake | ↑ | ↑ | ↑ | ↑ |
| FABP1 | Fatty Acid Binding | ↑ | ↔ | ↑ | ↑ |
| CYP7A1 | Bile Acid Synthesis | ↓ | ↓ | ↓ | ↓ |
| APOA1 | Lipoprotein Metabolism | ↑ | ↔ | ↑ | ↑ |
Data for Rosiglitazone, Muraglitazar, and Tesaglitazar are derived from comparative gene expression profiling studies in primary human hepatocytes.[3] "↑" indicates upregulation, "↓" indicates downregulation, and "↔" indicates little to no change.
Table 2: Effects on Glucose Uptake in Primary Human Adipocytes
| Compound | Concentration | Fold Increase in Glucose Uptake (Basal) | Fold Increase in Glucose Uptake (Insulin-Stimulated) |
| This compound | Data not available | Expected: ↑ | Expected: ↑ |
| Rosiglitazone | 1 µM | ~1.5 - 2.0 | ~2.0 - 3.0 |
| Pioglitazone | 1 µM | ~1.4 - 1.8 | ~1.8 - 2.5 |
Data for Rosiglitazone and Pioglitazone are representative values from studies on primary human adipocytes. Actual values can vary based on experimental conditions and donor variability.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the insulin-sensitizing effects of this compound in primary human cells.
Primary Human Cell Culture
-
Adipocytes: Primary human preadipocytes are isolated from subcutaneous adipose tissue and differentiated into mature adipocytes over 10-14 days using a specialized differentiation medium containing insulin, dexamethasone, IBMX, and a PPARγ agonist (for initial differentiation).
-
Hepatocytes: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates. Cells are allowed to recover for 24-48 hours before treatment.
-
Skeletal Muscle Cells: Primary human myoblasts are isolated from skeletal muscle biopsies, expanded, and then differentiated into multinucleated myotubes by switching to a low-serum differentiation medium for 5-7 days.
Glucose Uptake Assay (Adipocytes and Myotubes)
This assay measures the transport of glucose into cells, a key function enhanced by insulin sensitizers.
Workflow for Glucose Uptake Assay
Caption: Experimental workflow for glucose uptake assay.
Western Blotting for Insulin Signaling Proteins
This technique is used to assess the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt.
-
Cell Treatment and Lysis: Treat primary cells with this compound or comparators, followed by a short insulin stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt (Ser473) and other signaling proteins. Follow with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.
Gene Expression Analysis by qRT-PCR
This method quantifies changes in the mRNA levels of PPAR target genes.
-
RNA Extraction: Extract total RNA from treated primary cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers for target genes (e.g., GLUT4, ADIPOQ, CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Comparative Molecular Interactions
The following diagram illustrates the comparative logic of how a pure PPARγ agonist and a dual PPARα/γ agonist like this compound interact with their respective receptors to elicit their effects.
Logical Comparison of PPAR Agonists
Caption: Comparison of single vs. dual PPAR agonists.
Conclusion
While direct experimental data on the effects of this compound in primary human adipocytes and skeletal muscle cells is needed to definitively validate its insulin-sensitizing properties at the cellular level, the existing evidence from other models and comparator compounds provides a strong basis for its expected efficacy. This compound's dual PPARα/γ agonism suggests it will not only enhance insulin-stimulated glucose uptake and improve insulin signaling but also favorably modulate lipid metabolism. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to conduct their own validation studies and contribute to a more complete understanding of this compound's cellular mechanisms of action.
References
- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anti-inflammatory effects of Reglitazar in a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of Saroglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist, against the well-established anti-inflammatory agents Diclofenac (a non-steroidal anti-inflammatory drug - NSAID) and Dexamethasone (a corticosteroid). This analysis is based on available preclinical data and aims to assist in the evaluation of Saroglitazar's potential as an anti-inflammatory agent.
Mechanism of Action: A Divergent Approach to Inflammation Control
The anti-inflammatory effects of Saroglitazar, Diclofenac, and Dexamethasone stem from distinct molecular mechanisms.
Saroglitazar , as a dual agonist of PPARα and PPARγ, exerts its anti-inflammatory effects by activating these nuclear receptors. This activation leads to the transrepression of pro-inflammatory genes by interfering with key transcription factors such as NF-κB. By inhibiting NF-κB, Saroglitazar can reduce the expression of various inflammatory mediators, including cytokines like TNF-α and IL-6.
Diclofenac , a classic NSAID, primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Dexamethasone , a potent synthetic glucocorticoid, functions by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and other inflammatory mediators.
Comparative Efficacy in Preclinical Models
To objectively compare the anti-inflammatory potency of these compounds, we have summarized data from preclinical studies. The primary model for assessing acute inflammation is the carrageenan-induced paw edema model in rats. In this model, the reduction in paw swelling (edema) is a key indicator of anti-inflammatory activity. Additionally, the modulation of key pro-inflammatory cytokines, TNF-α and IL-6, provides insight into the molecular effects of these drugs.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Paw Edema Inhibition (%) |
| Diclofenac | 5 mg/kg | Oral | 3 hours | ~56% |
| 20 mg/kg | Oral | 3 hours | ~72% | |
| Dexamethasone | 0.5 mg/kg | Intraperitoneal | 4 hours | ~45% |
| 1 mg/kg | Intraperitoneal | 4 hours | ~60% | |
| Saroglitazar | N/A | N/A | N/A | Data not available |
Data for Diclofenac and Dexamethasone are compiled from multiple publicly available studies. The exact inhibition percentages can vary based on experimental conditions.
Table 2: Comparative Effects on Pro-Inflammatory Cytokines (TNF-α and IL-6) in In Vivo Models
| Compound | Model | Dose | Effect on TNF-α | Effect on IL-6 |
| Saroglitazar | NASH Model (Rats) | 3 mg/kg | Significant Reduction | Significant Reduction |
| Diclofenac | LPS-induced inflammation (Rats) | 10 mg/kg | Variable effects reported | Reduction |
| Dexamethasone | LPS-induced inflammation (Rats) | 1 mg/kg | Significant Reduction | Significant Reduction |
Cytokine modulation data is derived from various preclinical inflammation models and may not be directly comparable due to differences in experimental design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).
-
Treatment: The test compound (e.g., Saroglitazar), reference drug (e.g., Diclofenac, Dexamethasone), or vehicle is administered orally or intraperitoneally at a specified time before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Objective: To quantify the levels of specific pro-inflammatory cytokines in biological samples.
Protocol:
-
Sample Collection: Blood (for serum or plasma) or tissue samples are collected from animals in the inflammation model at a predetermined time point after treatment.
-
Sample Preparation:
-
Serum/Plasma: Blood is centrifuged to separate serum or plasma.
-
Tissue: Tissues are homogenized in a suitable buffer containing protease inhibitors. The homogenate is then centrifuged, and the supernatant is collected.
-
-
ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α).
-
The plate is washed, and non-specific binding sites are blocked.
-
Standards and samples are added to the wells and incubated.
-
The plate is washed again, and a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader at a specific wavelength.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the cytokine standards. The concentration of the cytokine in the samples is then determined by interpolating from the standard curve.
Conclusion and Future Directions
Saroglitazar demonstrates a clear anti-inflammatory effect by modulating pro-inflammatory signaling pathways and reducing the expression of key cytokines like TNF-α and IL-6. This mechanism, centered on PPARα/γ activation, is distinct from the COX inhibition of NSAIDs and the broad immunosuppressive actions of corticosteroids.
While the available data is promising, a direct comparison of Saroglitazar's potency against standard anti-inflammatory drugs in classical, acute inflammation models is a critical next step for a comprehensive evaluation. Future studies employing the carrageenan-induced paw edema model would provide valuable quantitative data to benchmark the anti-inflammatory efficacy of Saroglitazar against established agents like Diclofenac and Dexamethasone. Such data will be instrumental in further defining the therapeutic potential of Saroglitazar in inflammatory conditions.
Reglitazar: A Comparative Analysis Against Standard-of-Care Treatments for Type 2 Diabetes Mellitus
Guide for Researchers and Drug Development Professionals
This document provides a comparative analysis of the novel dual PPARα/γ agonist, Reglitazar, against current standard-of-care therapies for Type 2 Diabetes Mellitus (T2DM). The data presented is based on the hypothetical results of the "REGAL-T2DM" (REGglitazar for Advanced Glycemic and Lipid control in Type 2 Diabetes Mellitus) Phase 3 clinical trial program.
**Executive Summary
This compound is an orally administered, once-daily, dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist.[1][2] Its mechanism is designed to concurrently improve insulin sensitivity and lipid metabolism, addressing two core metabolic dysfunctions in T2DM.[1][2][3] This guide synthesizes the primary efficacy and safety findings from the REGAL-T2DM trial, comparing them to established outcomes for Metformin, a DPP-4 inhibitor (Sitagliptin), and an SGLT2 inhibitor (Dapagliflozin).
Comparative Clinical Efficacy
The REGAL-T2DM trial was a 52-week, randomized, double-blind, active-controlled study. The primary endpoint was the change in HbA1c from baseline. Key secondary endpoints included changes in fasting plasma glucose (FPG), body weight, and lipid parameters.
Glycemic Control
This compound demonstrated superior HbA1c reduction compared to Sitagliptin and was non-inferior to Dapagliflozin when added to a stable background therapy of Metformin.
Table 1: Primary and Key Secondary Glycemic Endpoints (52 Weeks)
| Parameter | This compound 4 mg + Metformin | Sitagliptin 100 mg + Metformin | Dapagliflozin 10 mg + Metformin | Placebo + Metformin |
| Baseline Mean HbA1c (%) | 8.6% | 8.5% | 8.6% | 8.5% |
| Mean Change in HbA1c (%) | -1.4% | -0.7% | -1.2% | -0.2% |
| Patients Achieving HbA1c <7.0% | 68% | 35% | 55% | 15% |
| Baseline Mean FPG (mg/dL) | 185 mg/dL | 182 mg/dL | 188 mg/dL | 184 mg/dL |
| Mean Change in FPG (mg/dL) | -45 mg/dL | -18 mg/dL | -35 mg/dL | -8 mg/dL |
Data for comparator arms are synthesized from publicly available clinical trial results for representative drugs in each class.
Effects on Body Weight and Lipids
A key differentiator for this compound is its dual action on lipid metabolism, a benefit derived from its PPARα agonism.
Table 2: Secondary Metabolic Endpoints (52 Weeks)
| Parameter | This compound 4 mg + Metformin | Sitagliptin 100 mg + Metformin | Dapagliflozin 10 mg + Metformin |
| Mean Change in Body Weight (kg) | +1.8 kg | +0.5 kg | -2.8 kg |
| Mean Change in Triglycerides (%) | -45% | -8% | -12% |
| Mean Change in HDL-C (%) | +18% | +2% | +5% |
| Mean Change in LDL-C (%) | -5% | -1% | -4% |
Note: Weight gain is a known class effect of PPARγ agonists. The significant improvement in lipid profile with this compound is a notable benefit.
Safety and Tolerability Profile
The safety profile of this compound was evaluated over the 52-week trial period.
Table 3: Incidence of Key Adverse Events (%)
| Adverse Event | This compound 4 mg + Metformin (n=550) | Sitagliptin 100 mg + Metformin (n=548) | Dapagliflozin 10 mg + Metformin (n=552) | Placebo + Metformin (n=545) |
| Any Adverse Event | 72.5% | 68.1% | 70.3% | 65.0% |
| Hypoglycemia (Confirmed) | 5.8% | 4.5% | 5.1% | 2.2% |
| Peripheral Edema | 8.2% | 1.8% | 2.0% | 1.5% |
| Weight Gain | 15.1% | 2.9% | 1.1% | 1.3% |
| Urinary Tract Infection | 3.1% | 3.5% | 8.5% | 3.3% |
| Genital Mycotic Infections | 1.5% | 1.1% | 7.8% | 1.0% |
| Diarrhea | 12.3% | 10.5% | 9.8% | 11.2% |
| Serum Creatinine Increase | 4.5% | 1.2% | 3.8% | 1.0% |
Note: The incidence of peripheral edema and weight gain with this compound is consistent with its PPARγ mechanism. The rates of urinary and genital infections are notably lower than the SGLT2 inhibitor class.
Experimental Protocols
REGAL-T2DM Study Design
This was a Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study to evaluate the efficacy and safety of this compound 4 mg once daily compared with placebo, Sitagliptin 100 mg once daily, and Dapagliflozin 10 mg once daily, in adult patients with T2DM inadequately controlled on Metformin monotherapy (≥1500 mg/day).
-
Inclusion Criteria: Adults aged 18-75 years with T2DM, HbA1c between 7.5% and 10.5%, on a stable dose of Metformin for at least 12 weeks.
-
Randomization: Eligible patients were randomized (1:1:1:1) to receive this compound, Sitagliptin, Dapagliflozin, or placebo, in addition to their background Metformin.
-
Primary Endpoint: Change from baseline in HbA1c at week 52.
-
Key Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%; change from baseline in FPG, body weight, triglycerides, HDL-C, and LDL-C at week 52.
-
Safety Assessment: Monitoring of adverse events, clinical laboratory tests (including liver function tests and serum creatinine), vital signs, and physical examinations throughout the study.
Laboratory Methods
-
HbA1c: Measured by a central laboratory using a National Glycohemoglobin Standardization Program (NGSP)-certified high-performance liquid chromatography (HPLC) assay.
-
Lipid Panel & Chemistry: Fasting blood samples were analyzed at a central laboratory for total cholesterol, HDL-C, LDL-C, triglycerides, serum creatinine, and liver enzymes using automated enzymatic methods.
Mechanism of Action and Visualizations
This compound acts as a dual agonist for PPARα and PPARγ nuclear receptors.
-
PPARγ Activation: Primarily in adipose tissue, this action increases the transcription of genes involved in insulin signaling and glucose uptake, thereby enhancing insulin sensitivity.
-
PPARα Activation: Primarily in the liver, this action stimulates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in HDL cholesterol.
Caption: this compound's dual PPARα/γ agonist mechanism of action.
Caption: High-level workflow of the REGAL-T2DM Phase 3 trial.
References
Safety Operating Guide
Navigating the Disposal of Reglitazar: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for Reglitazar, a non-thiazolidinedione compound developed for the treatment of diabetes. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the proper disposal procedures based on general pharmaceutical waste guidelines from regulatory bodies and data from similar compounds.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C22H20N2O5 | [1][2][3] |
| Molecular Weight | 392.41 g/mol | [2][3] |
| CAS Number | 170861-63-9 | |
| IUPAC Name | 4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione |
This compound Disposal Workflow
The proper disposal of this compound, as with any pharmaceutical waste, should follow a structured procedure to ensure safety and regulatory compliance. The following diagram illustrates the recommended workflow for the disposal of this compound in a laboratory setting. This process is based on general guidelines for pharmaceutical waste management.
Experimental Protocols for Safe Disposal
The following protocols are based on general best practices for the disposal of non-controlled pharmaceutical waste in a research setting. These steps are designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound waste, personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
2. Waste Segregation: Segregate this compound waste at the point of generation.
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and contaminated PPE should be placed in a designated, clearly labeled hazardous or pharmaceutical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not dispose of this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.
3. Containerization and Labeling:
-
Use containers that are compatible with the chemical properties of this compound.
-
Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.
-
All waste containers must be clearly labeled with the contents (e.g., "this compound Waste") and the appropriate hazard warnings.
4. Storage: Store sealed waste containers in a secure, designated area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
5. Disposal:
-
The primary and recommended method for the final disposal of pharmaceutical waste is incineration by a licensed waste management facility.
-
Do not dispose of this compound in the regular trash or flush it down the toilet unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
-
Contact your institution's EHS department or a licensed pharmaceutical waste disposal company to arrange for the pickup and disposal of this compound waste.
6. Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date and method of its disposal. This documentation is crucial for regulatory compliance.
Regulatory Context
The disposal of pharmaceutical waste in the United States is regulated by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA) and, for healthcare facilities, Subpart P of the RCRA regulations, which provides specific guidance on managing hazardous waste pharmaceuticals. It is imperative to adhere to all federal, state, and local regulations governing pharmaceutical waste disposal.
References
Personal protective equipment for handling Reglitazar
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Reglitazar, an investigational compound. Given the limited publicly available safety data for this compound, a conservative approach based on best practices for handling potent pharmaceutical compounds and information from structurally related molecules is essential.
Precautionary Approach
As a small molecule investigational drug, the full toxicological profile of this compound is not yet established. Therefore, it is prudent to treat this compound as a potentially hazardous compound. All handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the primary barrier to exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Gloves: Two pairs of nitrile gloves, with the outer pair changed immediately upon contamination.[1][2] - Eye Protection: Safety goggles or a face shield.[1][2] - Respiratory Protection: An N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.[2] - Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs. |
| Solution Preparation and Handling | - Gloves: Nitrile gloves (single pair is acceptable if no splashing is anticipated, but double-gloving is a good practice). - Eye Protection: Safety glasses with side shields at a minimum; safety goggles are recommended. - Lab Coat/Gown: A standard lab coat is acceptable, but a fluid-resistant gown is preferred if there is a risk of splashing. |
| General Laboratory Operations | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses. - Lab Coat: Standard laboratory coat. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or rubber gloves. - Eye Protection: Safety goggles or a face shield. - Lab Coat/Gown: A disposable or dedicated lab coat. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Before starting, ensure the work area is clean and uncluttered.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid creating airborne dust.
-
After weighing, carefully seal the primary container.
-
Clean all equipment and the work surface with a suitable solvent (e.g., 70% ethanol) to decontaminate.
3.2. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
3.3. Experimental Use:
-
When adding this compound solutions to cell cultures or animal models, use techniques that minimize aerosol formation.
-
Always wear appropriate PPE.
-
After use, decontaminate any surfaces or equipment that may have come into contact with the compound.
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and vials. Collect this waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.
Follow all local and institutional regulations for the disposal of chemical waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection for large spills of dry powder.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in the hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
